Product packaging for Flaccidinin(Cat. No.:)

Flaccidinin

Cat. No.: B15382216
M. Wt: 282.25 g/mol
InChI Key: ALAISIZALDGSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Flaccidinin (CAS 121817-23-0) is a high-purity phenanthrene derivative isolated from natural plant sources, including the orchid Coelogyne flaccida . This compound is supplied as a powder with a documented purity of >=98% (HPLC), making it a reliable standard for phytochemical and pharmacological research . As a member of the phenanthrene family, this compound is part of a class of compounds found in various traditional medicinal plants, such as those from the Orchidaceae and Juncaceae families, which are recognized for their diverse biological activities . Researchers are increasingly interested in phenanthrene derivatives for their potential medicinal effects, which include anti-inflammatory, anti-bacterial, anti-cancer, and anti-oxidative activities . This compound is offered specifically for laboratory research applications to help investigate these potential mechanisms of action and its core chemical structure . This product is strictly labeled "For Research and Lab Use Only." Injecting, eating, or other forms of personal human use are strictly forbidden . It is recommended to store the product in a sealed container at 2-8°C in a ventilated, dry environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O5 B15382216 Flaccidinin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10O5

Molecular Weight

282.25 g/mol

IUPAC Name

5,13-dihydroxy-6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,9,11,13-heptaen-3-one

InChI

InChI=1S/C16H10O5/c1-20-11-5-8-3-2-7-4-9(17)6-10-12(7)13(8)14(15(11)18)16(19)21-10/h2-6,17-18H,1H3

InChI Key

ALAISIZALDGSME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C3C(=C1)C=CC4=CC(=CC(=C43)OC2=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Structure of Flavidinin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research for a chemical compound named "Flavidinin" with the molecular formula C16H14O3 reveals a significant lack of specific scientific literature, quantitative data, and detailed experimental protocols. The available information is sparse and appears to be conflated with a similarly named compound, "Flavidin" (C15H12O3). This guide will present the limited information available for Flavidinin and, for illustrative purposes, will draw upon data and protocols for the broader class of flavonoids and related phenanthrene compounds to provide a relevant technical overview for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Flavidinin is a naturally occurring compound reportedly isolated from orchid species such as Acampe praemorsa and Coelogyne ovalis. Based on available database entries, its chemical identity is summarized below.

IdentifierValueSource
Compound Name Flavidinin-
Molecular Formula C16H14O3[1]
Molecular Weight 254.28 g/mol [1]
IUPAC Name 6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-13-ol[1]
Monoisotopic Mass 254.094 Da[1]
XlogP 3.0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Formal Charge 0[1]

Biological Activity of Related Flavonoids

While specific quantitative biological data for Flavidinin is not available in the public domain, flavonoids as a class are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The activities are highly dependent on their specific structure. Below is a table of representative quantitative data for other flavonoids to illustrate the typical potency of this class of compounds.

CompoundBiological ActivityAssayIC50 Value
QuercetinAnticancerColon cancer cell line23.1 - 160 µM[2]
LuteolinAntioxidantDPPH radical scavenging~10 µM
ApigeninAnti-inflammatoryLPS-stimulated macrophages (NO production)~15 µM
KaempferolAnticancerBreast cancer cell line10 - 50 µM[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of Flavidinin have not been published. However, the following sections describe general methodologies that would be applicable for the study of Flavidinin or similar natural products.

General Protocol for Isolation of Phenanthrenes from Plant Material

This protocol is a representative example for the isolation of compounds from orchids, the natural source of Flavidinin.

  • Extraction:

    • Air-dry and powder the plant material (e.g., whole plant or specific parts like pseudobulbs).

    • Macerate the powdered material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a water-methanol mixture.

    • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Concentrate each fraction to yield the respective solvent extracts.

  • Chromatographic Separation:

    • Subject the bioactive fraction (e.g., the ethyl acetate extract) to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Pool fractions with similar TLC profiles.

  • Purification:

    • Further purify the pooled fractions using techniques such as preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

  • Structure Elucidation:

    • Determine the structure of the isolated pure compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Protocol for In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This is a common and reliable method to assess the antioxidant potential of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., Flavidinin) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add a series of dilutions of the test compound to the wells.

    • Add the DPPH solution to each well.

    • Include a positive control (e.g., ascorbic acid or quercetin) and a blank (solvent without the test compound).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.

Protocol for In Vitro Anti-inflammatory Activity (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound for a pre-incubation period (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include untreated and LPS-only controls.

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Data Analysis:

    • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

    • Determine the inhibitory effect of the compound on NO production and calculate the IC50 value.

  • Cell Viability Assay:

    • Perform a concurrent cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the discovery of bioactive natural products, a process that would be applicable to the investigation of Flavidinin.

experimental_workflow plant_material Plant Material (e.g., Acampe praemorsa) extraction Extraction (e.g., Methanol Maceration) plant_material->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning bioassay_screening Bioassay Screening of Fractions (e.g., Antioxidant, Cytotoxicity) partitioning->bioassay_screening active_fraction Identification of Active Fraction (e.g., Ethyl Acetate Fraction) bioassay_screening->active_fraction chromatography Chromatographic Separation (Column Chromatography, HPLC) active_fraction->chromatography pure_compound Isolation of Pure Compound (Flavidinin) chromatography->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation bioactivity_quantification Quantitative Bioactivity Testing (IC50 Determination) pure_compound->bioactivity_quantification final_report In-depth Characterization and Reporting structure_elucidation->final_report bioactivity_quantification->final_report

Caption: A generalized workflow for the isolation and characterization of bioactive natural products.

References

Flavidinin: A Technical Guide to its Natural Sources and Plant Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavidinin, a notable 9,10-dihydrophenanthrene derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources, plant origins, and related scientific data pertaining to Flavidinin. The information is presented to support research, discovery, and development efforts in the fields of phytochemistry and pharmacology.

Natural Sources and Plant Origin

Flavidinin is a specialized metabolite primarily found within the Orchidaceae family, one of the largest and most diverse families of flowering plants. Specific orchid species have been identified as the principal natural sources of this compound.

Table 1: Natural Plant Sources of Flavidinin

Plant SpeciesFamilyPlant PartReference
Coelogyne flavidaOrchidaceaeNot specified[1]
Pholidota articulataOrchidaceaeNot specified[1]
Otochilus fuscaOrchidaceaeNot specified[1]
Coelogyne unifloraOrchidaceaeNot specified

While the primary literature identifies these orchid species as the definitive sources of Flavidinin, quantitative data regarding the concentration and yield of Flavidinin from these plants is not extensively reported in currently available scientific literature. The distribution of Flavidinin within different plant tissues (e.g., leaves, stems, roots, flowers) also remains an area requiring further investigation.

Experimental Protocols

The isolation and characterization of Flavidinin from its natural sources involve standard phytochemistry laboratory techniques. While specific, detailed protocols from the primary literature are often concise, a generalized workflow can be constructed based on common practices for the isolation of natural products.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of Flavidinin from its orchid sources.

Extraction_Isolation_Workflow Plant_Material Dried & Powdered Orchid Material Solvent_Extraction Solvent Extraction (e.g., Methanol/Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning Crude_Extract->Solvent_Partitioning Fractionation Column Chromatography (Silica Gel) Solvent_Partitioning->Fractionation e.g., Ethyl Acetate Fraction Purification Further Purification (e.g., Preparative TLC/HPLC) Fractionation->Purification Flavidinin Isolated Flavidinin Purification->Flavidinin

A generalized workflow for the extraction and isolation of Flavidinin.
Methodological Details

  • Extraction: The dried and powdered plant material is typically subjected to exhaustive extraction with an organic solvent such as methanol or ethanol. This process is aimed at extracting a broad range of secondary metabolites, including Flavidinin.

  • Fractionation: The resulting crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common approach involves partitioning between a polar solvent (e.g., methanol/water) and a nonpolar solvent (e.g., n-hexane), followed by extraction with a solvent of intermediate polarity (e.g., ethyl acetate), where compounds like Flavidinin are likely to concentrate.

  • Chromatographic Purification: The fraction enriched with Flavidinin is then subjected to chromatographic techniques for purification. Silica gel column chromatography is a commonly employed method for the initial separation of compounds.[1] Further purification to obtain highly pure Flavidinin may involve techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Characterization Methods

The structural elucidation of Flavidinin relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule. Detailed analysis of chemical shifts, coupling constants, and correlation spectra (e.g., COSY, HMQC, HMBC) allows for the complete assignment of the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of Flavidinin. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in confirming the structure.

Biosynthetic Pathway

The biosynthesis of 9,10-dihydrophenanthrenes in orchids, the class of compounds to which Flavidinin belongs, is understood to originate from the shikimate pathway, with L-phenylalanine serving as a key precursor. While a specific biosynthetic pathway for Flavidinin has not been fully elucidated, a general pathway for dihydrophenanthrenes in Orchidaceae has been proposed.

Biosynthesis_Pathway L_Phenylalanine L-Phenylalanine General_Phenylpropanoid_Pathway General Phenylpropanoid Pathway L_Phenylalanine->General_Phenylpropanoid_Pathway Shikimate_Pathway Shikimate Pathway Shikimate_Pathway->L_Phenylalanine Dihydro_m_Coumaric_Acid Dihydro-m-coumaric acid General_Phenylpropanoid_Pathway->Dihydro_m_Coumaric_Acid Stilbene_Synthase Stilbene Synthase Dihydro_m_Coumaric_Acid->Stilbene_Synthase Dihydrostilbene Dihydrostilbene Intermediate Stilbene_Synthase->Dihydrostilbene Cyclization Oxidative Cyclization Dihydrostilbene->Cyclization Dihydrophenanthrene_Scaffold 9,10-Dihydrophenanthrene Scaffold Cyclization->Dihydrophenanthrene_Scaffold Tailoring_Enzymes Tailoring Enzymes (e.g., Hydroxylation, Methylation) Dihydrophenanthrene_Scaffold->Tailoring_Enzymes Flavidinin Flavidinin Tailoring_Enzymes->Flavidinin

A proposed general biosynthetic pathway for 9,10-dihydrophenanthrenes in orchids.

This pathway involves the conversion of L-phenylalanine through the general phenylpropanoid pathway to intermediates like dihydro-m-coumaric acid. A key step is the formation of a dihydrostilbene scaffold, catalyzed by a stilbene synthase. Subsequent intramolecular oxidative cyclization leads to the formation of the core 9,10-dihydrophenanthrene structure. The final structure of Flavidinin is likely achieved through the action of various "tailoring" enzymes that introduce specific hydroxyl and methoxy groups onto this scaffold. The precise sequence and nature of these final enzymatic steps leading to Flavidinin are yet to be fully characterized.

Conclusion

Flavidinin is a specialized metabolite with a defined natural origin in several orchid species. While the foundational knowledge of its sources and general biosynthetic pathway exists, there remain significant opportunities for further research. Specifically, quantitative analysis of Flavidinin content in its host plants, detailed elucidation of its specific biosynthetic pathway, and the exploration of its pharmacological properties will be critical areas of future investigation for the scientific and drug development communities.

References

Unveiling Flavidinin: A Technical Guide to its Discovery, Isolation, and Characterization from Orchids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavidinin, a naturally occurring phenolic compound, has been identified and isolated from specific orchid species. This technical guide provides a comprehensive overview of the discovery, isolation protocols, and chemical characterization of Flavidinin. The information is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this orchid-derived molecule.

Discovery and Orchid Sources

Flavidinin has been successfully isolated from the orchid species Acampe praemorsa and Coelogyne ovalis.[1] Initial structural elucidation of Flavidinin was later refined, with the revised structure being published in 1994.[1][2] This correction was a critical step in accurately defining the chemical properties and potential biological activities of the compound.

Chemical Structure and Properties

The precise chemical structure and properties of Flavidinin are essential for understanding its bioactivity. While initial reports required revision, the definitive structure has been established through spectroscopic analysis.

Table 1: Chemical and Physical Properties of Flavidinin

PropertyValue
Molecular Formula C₁₆H₁₄O₃
Molecular Weight 254.28 g/mol
Class Phenolic Compound
Source Organisms Acampe praemorsa, Coelogyne ovalis

Experimental Protocols

Isolation and Purification of Flavidinin

The following protocol is a generalized procedure based on common methods for isolating phenolic compounds from orchids. Specific details may vary based on the source material and laboratory conditions.

1. Extraction:

  • Air-dried and powdered whole plant material of Acampe praemorsa or Coelogyne ovalis is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).
  • The extraction process is repeated multiple times to ensure exhaustive recovery of the compound.
  • The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
  • Flavidinin, being a moderately polar compound, is expected to be concentrated in the ethyl acetate fraction.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography over silica gel.
  • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Flavidinin.
  • Fractions containing the pure compound are combined and the solvent is evaporated to yield purified Flavidinin.

plant_material [label="Orchid Material\n(Acampe praemorsa or Coelogyne ovalis)"]; extraction [label="Solvent Extraction\n(Methanol/Ethanol)"]; crude_extract [label="Crude Extract"]; fractionation [label="Solvent Partitioning"]; ethyl_acetate_fraction [label="Ethyl Acetate Fraction"]; column_chromatography [label="Silica Gel Column Chromatography"]; flavidinin [label="Pure Flavidinin", fillcolor="#34A853", fontcolor="#FFFFFF"];

plant_material -> extraction; extraction -> crude_extract; crude_extract -> fractionation; fractionation -> ethyl_acetate_fraction; ethyl_acetate_fraction -> column_chromatography; column_chromatography -> flavidinin; }

Figure 1. General workflow for the isolation of Flavidinin from orchids.

Structural Characterization

The revised structure of Flavidinin was determined using a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data.

Table 2: Spectroscopic Data for Flavidinin

TechniqueKey Data
¹H NMR Specific chemical shifts and coupling constants to be populated from the "Revised structure of flavidinin from Acampe praemorsa" publication.
¹³C NMR Specific chemical shifts to be populated from the "Revised structure of flavidinin from Acampe praemorsa" publication.
Mass Spectrometry Molecular ion peak and fragmentation pattern to be populated from relevant literature.

Note: The detailed ¹H and ¹³C NMR data is contained within the primary literature ("Revised structure of flavidinin from Acampe praemorsa," Phytochemistry, 1994) which was not accessible for direct inclusion in this guide.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of Flavidinin are limited, its classification as a flavonoid suggests potential antioxidant and anti-inflammatory properties. Extracts of Acampe praemorsa have been reported to exhibit a range of bioactivities, including anticancer, antibacterial, antifungal, antioxidant, and anti-inflammatory effects.[1]

Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. Key pathways that are often influenced by flavonoids and may be relevant to Flavidinin's activity include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Many flavonoids inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. This inhibition can lead to a downregulation of pro-inflammatory cytokines and enzymes.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: Flavonoids can modulate the activity of MAPKs, which are involved in cellular processes such as proliferation, differentiation, and apoptosis. By influencing these pathways, flavonoids can impact inflammatory and disease states.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Potential Signaling Pathways cluster_response Cellular Response Stimulus Stimulus MAPK_Pathway MAPK Pathway Stimulus->MAPK_Pathway NFkB_Pathway NF-κB Pathway Stimulus->NFkB_Pathway Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) MAPK_Pathway->Inflammatory_Response NFkB_Pathway->Inflammatory_Response Flavidinin Flavidinin Flavidinin->MAPK_Pathway Inhibition Flavidinin->NFkB_Pathway Inhibition

Figure 2. Postulated inhibitory effect of Flavidinin on inflammatory signaling pathways.

Conclusion and Future Directions

Flavidinin represents a promising natural product from the Orchidaceae family. This guide has summarized the current knowledge regarding its discovery and isolation. Further research is warranted to fully elucidate its biological activities and mechanism of action. Specifically, future studies should focus on:

  • Obtaining and publishing detailed protocols for the high-yield isolation of Flavidinin.

  • Conducting comprehensive in vitro and in vivo studies to confirm its antioxidant and anti-inflammatory properties.

  • Investigating the specific molecular targets and signaling pathways modulated by Flavidinin.

Such research will be invaluable for assessing the therapeutic potential of Flavidinin in the development of new drugs and therapeutic agents.

References

An In-Depth Technical Guide to the Hypothesized Biosynthesis of Flavidinin in Acampe praemorsa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the proposed biosynthetic pathway of Flavidinin, a 9,10-dihydrophenanthrene derivative identified in the orchid Acampe praemorsa. Due to the absence of specific research on the complete biosynthetic route in this particular species, this document presents a hypothesized pathway based on established general phenylpropanoid and stilbenoid biosynthesis, with a specific focus on the known route to 9,10-dihydrophenanthrenes in other orchids. This guide provides a foundational framework for future research, including detailed experimental protocols for key enzymatic assays and a summary of available phytochemical data.

Introduction to Flavidinin and its Biological Context

Flavidinin is a naturally occurring 9,10-dihydrophenanthrene found in several orchid species, including Acampe praemorsa.[1] Dihydrophenanthrenes in orchids are often classified as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack.[2] The biological activity of extracts from Acampe praemorsa, which contain Flavidinin and other secondary metabolites, has been noted, including antioxidant and cytotoxic effects.[3][4] Understanding the biosynthesis of Flavidinin is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

Hypothesized Biosynthetic Pathway of Flavidinin

The biosynthesis of Flavidinin is proposed to originate from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway likely proceeds through the formation of a dihydrostilbene intermediate, which then undergoes oxidative cyclization to form the characteristic dihydrophenanthrene core.

The key stages of the hypothesized pathway are:

  • General Phenylpropanoid Pathway: Conversion of L-phenylalanine to p-Coumaroyl-CoA.

  • Formation of a Dihydrostilbene Intermediate: Condensation of a phenylpropanoid precursor with malonyl-CoA molecules.

  • Oxidative Cyclization and Tailoring Reactions: Formation of the 9,10-dihydrophenanthrene skeleton and subsequent modifications to yield Flavidinin.

A detailed schematic of this hypothesized pathway is presented below.

Flavidinin Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_dihydrostilbene Dihydrostilbene Formation cluster_dihydrophenanthrene Dihydrophenanthrene Formation & Tailoring L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Dihydrostilbene Intermediate Dihydrostilbene Intermediate p-Coumaroyl-CoA->Dihydrostilbene Intermediate Bibenzyl Synthase (hypothesized) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Dihydrostilbene Intermediate 3x Dihydrophenanthrene Core Dihydrophenanthrene Core Dihydrostilbene Intermediate->Dihydrophenanthrene Core Oxidative Cyclization (e.g., Cytochrome P450) Flavidinin Flavidinin Dihydrophenanthrene Core->Flavidinin Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases)

Hypothesized Biosynthetic Pathway of Flavidinin.

Quantitative Phytochemical Data for Acampe praemorsa

While specific quantitative data on the yields of Flavidinin and its biosynthetic precursors in Acampe praemorsa are not available in the current literature, several studies have quantified the total phenolic and alkaloid content in extracts of this orchid. This information provides a broader context for the secondary metabolism of the plant.

Extract TypePhytochemical ClassQuantityReference
HydroalcoholicTotal Phenolics26.80 ± 0.51 mg/g[3]
HydroalcoholicTotal Alkaloids20.59 ± 0.22 mg/g[3]
Ethanolic Leaf ExtractIC50 (A549 cells)14.63 µg/ml[4]

Detailed Experimental Protocols

The following are representative protocols for the key enzyme assays relevant to the hypothesized biosynthetic pathway of Flavidinin. These are generalized methods and may require optimization for Acampe praemorsa.

4.1 Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from a spectrophotometric method that measures the formation of trans-cinnamic acid from L-phenylalanine.

  • Principle: PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm.

  • Procedure:

    • Enzyme Extraction: Homogenize fresh plant tissue (e.g., 150 mg) in 2 mL of extraction buffer (100 mM Tris-HCl, pH 8.8, containing 14 mM 2-mercaptoethanol and 3% w/v polyvinylpolypyrrolidone) on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant as the crude enzyme extract.[5]

    • Protein Quantification: Determine the total protein concentration of the extract using the Bradford assay.

    • Reaction Mixture: Prepare a reaction mixture containing 1.9 mL of 100 mM Tris-HCl buffer (pH 8.8) and 1.0 mL of 15 mM L-phenylalanine.

    • Enzyme Reaction: Add 100 µL of the enzyme extract to the reaction mixture. Incubate at 30°C for 15 minutes.

    • Stopping the Reaction: Terminate the reaction by adding 200 µL of 6 M HCl.

    • Measurement: Measure the absorbance of the solution at 290 nm against a blank (prepared by adding the HCl before the enzyme extract).

  • Calculation: Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient (9630 M⁻¹ cm⁻¹). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.[5]

4.2 Cinnamate-4-Hydroxylase (C4H) Activity Assay

This protocol is based on a radiometric assay that measures the conversion of radiolabeled cinnamic acid to p-coumaric acid.

  • Principle: C4H, a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to p-coumaric acid in the presence of NADPH and O₂.

  • Procedure:

    • Microsome Preparation: Homogenize plant tissue in an extraction buffer and prepare microsomal fractions by differential centrifugation as described by Vetter et al. (1992).

    • Reaction Mixture: In a total volume of 50 µL, combine 50 mM potassium phosphate buffer (pH 7.0), 2 mM DTT, 10 mM glucose-6-phosphate, 0.5 units of glucose-6-phosphate dehydrogenase, 0.5-15 µg of microsomal protein, and 20.8 µM [³H] or [¹⁴C]-cinnamic acid.

    • Enzyme Reaction: Start the reaction by adding 0.5 mM NADPH. Incubate at 30°C for 7.5 minutes.

    • Stopping the Reaction: Stop the reaction with 5 µL of 4 N HCl.

    • Product Separation and Detection: Add unlabeled cinnamic acid and p-coumaric acid as carriers. Extract the phenolic acids and separate them using thin-layer chromatography (TLC). Scrape the spots corresponding to p-coumaric acid and quantify the radioactivity by liquid scintillation counting.

  • Reference: This protocol is adapted from Koopmann et al. (1997).[6]

4.3 4-Coumarate:CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of p-coumaroyl-CoA.

  • Principle: 4CL catalyzes the formation of a thioester bond between p-coumaric acid and coenzyme A, which can be monitored by the increase in absorbance at 333 nm.

  • Procedure:

    • Enzyme Extraction: Prepare a crude protein extract from plant tissue.

    • Reaction Mixture: Prepare a reaction mixture (e.g., 25 µL final volume) containing 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 5 mM ATP, 25 µM CoA, and 4 mM p-coumaric acid.

    • Enzyme Reaction: Initiate the reaction by adding the protein extract (e.g., 5 µL). Incubate at room temperature for 40 minutes.

    • Stopping the Reaction: Stop the reaction by adding a precipitating agent like 40% (w/v) trichloroacetic acid (TCA).

    • Measurement: Although the original protocol is an endpoint assay, for continuous monitoring, the increase in absorbance at 333 nm can be measured in a spectrophotometer before the addition of the stopping reagent.

  • Reference: This protocol is adapted from Li et al. (2015).[7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the isolation and identification of a natural product like Flavidinin and the logical relationship of the key enzymes in the proposed biosynthetic pathway.

Experimental Workflow Plant Material (Acampe praemorsa) Plant Material (Acampe praemorsa) Extraction (e.g., Maceration, Soxhlet) Extraction (e.g., Maceration, Soxhlet) Plant Material (Acampe praemorsa)->Extraction (e.g., Maceration, Soxhlet) Crude Extract Crude Extract Extraction (e.g., Maceration, Soxhlet)->Crude Extract Fractionation (e.g., Liquid-Liquid Partitioning) Fractionation (e.g., Liquid-Liquid Partitioning) Crude Extract->Fractionation (e.g., Liquid-Liquid Partitioning) Fractions Fractions Fractionation (e.g., Liquid-Liquid Partitioning)->Fractions Chromatographic Separation (e.g., Column, HPLC) Chromatographic Separation (e.g., Column, HPLC) Fractions->Chromatographic Separation (e.g., Column, HPLC) Pure Compound (Flavidinin) Pure Compound (Flavidinin) Chromatographic Separation (e.g., Column, HPLC)->Pure Compound (Flavidinin) Structural Elucidation (e.g., NMR, MS) Structural Elucidation (e.g., NMR, MS) Pure Compound (Flavidinin)->Structural Elucidation (e.g., NMR, MS) Verified Structure Verified Structure Structural Elucidation (e.g., NMR, MS)->Verified Structure Enzyme Logic cluster_enzymes Enzymatic Conversions L-Phenylalanine L-Phenylalanine PAL PAL L-Phenylalanine->PAL p-Coumaroyl-CoA p-Coumaroyl-CoA Bibenzyl Synthase Bibenzyl Synthase p-Coumaroyl-CoA->Bibenzyl Synthase Dihydrostilbene Intermediate Dihydrostilbene Intermediate Oxidative & Tailoring Enzymes Oxidative & Tailoring Enzymes Dihydrostilbene Intermediate->Oxidative & Tailoring Enzymes Flavidinin Flavidinin C4H C4H PAL->C4H 4CL 4CL C4H->4CL 4CL->p-Coumaroyl-CoA Bibenzyl Synthase->Dihydrostilbene Intermediate Oxidative & Tailoring Enzymes->Flavidinin

References

A Technical Guide to the Biological Activities of Flavidin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the known biological activities of Flavidin. It is important to note at the outset that extensive research has revealed two distinct molecules referred to as "Flavidin": a naturally occurring antioxidant compound isolated from Orchidaceae species, and a genetically engineered variant of streptavidin. In contrast, the term "Flavidinin" did not yield any pertinent results in scientific literature, suggesting it may be a misnomer or a compound not yet described in publicly accessible research. This guide will therefore focus exclusively on the two identified forms of Flavidin, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant workflows and pathways.

Part 1: Natural Flavidin - A Potent Antioxidant from Orchids

Natural Flavidin is a 9,10-dihydro-5H-phenanthro-(4,5-bcd)-pyran derivative isolated from Orchidaceae species.[1] Its primary biological activity identified to date is its potent antioxidant capacity, which has been evaluated through various in vitro model systems.[1][2]

Quantitative Data on Antioxidant Activities

The antioxidant potential of natural Flavidin has been demonstrated in several assays, with notable results summarized in the table below. While specific IC50 values are not extensively reported in the available literature, comparative and percentage-based data highlight its efficacy.

Assay TypeResultComparatorReference
β-Carotene-Linoleate Bleaching Assay 90.2% antioxidant activity at 50 ppmAlmost equivalent to Butylated Hydroxyanisole (BHA) at the same concentration.[1]
DPPH Radical Scavenging Assay Showed more radical scavenging activity than BHA at all tested concentrations (5, 10, 20, and 40 ppm).Butylated Hydroxyanisole (BHA)[1]
Phosphomolybdenum Assay Showed very good antioxidant capacity.Not specified[1]
Hydrogen Peroxide Scavenging Assay Showed effective hydrogen peroxide scavenging activity.Not specified[1]
Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for the key experiments used to characterize the antioxidant activity of natural Flavidin.

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH to the pale yellow diphenyl-picrylhydrazine is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test sample (Flavidin)

  • Positive control (e.g., Ascorbic acid, BHA)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a stock solution of Flavidin in methanol and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of the Flavidin sample at different concentrations. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing methanol and the sample (without DPPH) should be used to correct for any background absorbance. A control containing DPPH and methanol (without the sample) is also required.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and Flavidin Solutions DPPH_sol->Mix Sample_sol Prepare Flavidin Solutions Sample_sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

DPPH Radical Scavenging Assay Workflow

This assay measures the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene. In the absence of an antioxidant, the free radicals generated from the oxidation of linoleic acid will destroy the chromophore of β-carotene, leading to a decrease in absorbance.

Materials:

  • β-Carotene

  • Linoleic acid

  • Tween 40 (emulsifier)

  • Chloroform

  • Distilled water (oxygen-saturated)

  • Test sample (Flavidin)

  • Positive control (e.g., BHA)

  • Spectrophotometer

Procedure:

  • Preparation of β-Carotene-Linoleic Acid Emulsion:

    • Dissolve β-carotene in chloroform.

    • Add linoleic acid and Tween 40 to the β-carotene solution.

    • Remove the chloroform using a rotary evaporator under vacuum.

    • Add oxygen-saturated distilled water to the residue and shake vigorously to form an emulsion.

  • Reaction Mixture:

    • Aliquot the emulsion into test tubes or microplate wells.

    • Add the Flavidin sample at different concentrations to the respective tubes/wells.

  • Incubation and Absorbance Measurement:

    • Measure the initial absorbance of each sample at 470 nm (t=0).

    • Incubate the samples in a water bath at 50°C.

    • Measure the absorbance at regular intervals (e.g., every 30 minutes) for a total period of 2 hours.

  • Calculation of Antioxidant Activity: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching using the following formula: % Antioxidant Activity = [1 - (A0_sample - At_sample) / (A0_control - At_control)] x 100 Where A0_sample and At_sample are the absorbances of the sample at time 0 and time t, respectively, and A0_control and At_control are the absorbances of the control at time 0 and time t, respectively.

Beta_Carotene_Assay_Workflow cluster_prep Emulsion Preparation cluster_reaction Assay Procedure cluster_analysis Data Analysis Dissolve Dissolve β-carotene, linoleic acid, Tween 40 in chloroform Evaporate Remove Chloroform Dissolve->Evaporate Emulsify Add Oxygenated Water and Emulsify Evaporate->Emulsify Add_Sample Add Flavidin to Emulsion Emulsify->Add_Sample Measure_Initial Measure Initial Absorbance (470 nm) Add_Sample->Measure_Initial Incubate Incubate at 50°C Measure_Initial->Incubate Measure_Final Measure Absorbance over Time Incubate->Measure_Final Calculate Calculate % Inhibition of Bleaching Measure_Final->Calculate

β-Carotene Bleaching Assay Workflow
Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the modulation of intracellular signaling pathways by natural Flavidin. Its antioxidant activity is likely attributable to direct radical scavenging mechanisms due to its chemical structure.[1] Phenanthrene derivatives, to which Flavidin belongs, are known for their electron-donating and hydrogen-transfer abilities, which contribute to their antioxidant effects. Further research is required to investigate any potential interactions with cellular signaling cascades.

Part 2: Engineered Flavidin - A Fluorophore-Friendly Streptavidin Variant

Engineered Flavidin is a mutant of streptavidin designed to have improved properties for use in molecular detection and imaging. It combines ultrastable ligand binding with increased brightness after conjugation to fluorescent dyes.

Quantitative Data on Biophysical Properties

The key characteristics of engineered Flavidin that make it a superior tool for various biotechnological applications are summarized below.

PropertyValueComparison to Wild-Type (WT) Streptavidin
Expression Yield 23 mg/L of E. coli cultureHigher (WT: 17 mg/L)
Solubility At least 100 µM in PBSGood solubility
Thermostability High thermostability, similar to WTSimilar
Biotin-4-fluorescein On-Rate (k_on) 5.1 ± 0.7 x 10⁷ M⁻¹s⁻¹ (unlabeled)Similar to WT (5.7 ± 0.3 x 10⁷ M⁻¹s⁻¹)
Biotin-4-fluorescein On-Rate (k_on) 2.1 ± 0.3 x 10⁷ M⁻¹s⁻¹ (labeled with 635P-NHS)Less affected by dye labeling compared to WT
Experimental Protocols

This protocol outlines the general steps for producing and purifying the engineered Flavidin protein from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the engineered Flavidin gene

  • LB medium and appropriate antibiotic

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

  • Lysis buffer (e.g., PBS with lysozyme and DNase)

  • Guanidinium hydrochloride

  • Dialysis tubing

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged protein)

  • Elution buffer

Procedure:

  • Transformation: Transform the E. coli expression strain with the expression vector.

  • Cell Culture and Induction:

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG and continue to grow the culture for several hours.

  • Cell Lysis and Inclusion Body Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

    • Centrifuge the lysate to pellet the inclusion bodies.

  • Refolding and Purification:

    • Solubilize the inclusion bodies in guanidinium hydrochloride.

    • Refold the protein by dialysis against a refolding buffer (e.g., PBS).

    • Purify the refolded protein using affinity chromatography.

    • Elute the purified protein and dialyze into a storage buffer.

Protein_Purification_Workflow cluster_expression Protein Expression cluster_purification Purification Transform Transform E. coli Culture Culture and Induce with IPTG Transform->Culture Harvest Harvest Cells Culture->Harvest Lyse Cell Lysis Harvest->Lyse Isolate_IB Isolate Inclusion Bodies Lyse->Isolate_IB Solubilize Solubilize in Guanidinium HCl Isolate_IB->Solubilize Refold Refold by Dialysis Solubilize->Refold Purify Affinity Chromatography Refold->Purify Cellular_Imaging_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging Prepare_Cells Prepare Cells on Coverslip Primary_Ab Incubate with Biotinylated Primary Antibody (optional) Prepare_Cells->Primary_Ab Block Block Non-specific Binding Primary_Ab->Block Flavidin_Label Incubate with Fluorescent Flavidin Block->Flavidin_Label Wash Wash Excess Flavidin Flavidin_Label->Wash Acquire_Image Acquire Image with Fluorescence Microscope Wash->Acquire_Image

References

Unraveling the Enigma of Flavidinin: A Preliminary Technical Guide to its Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavidinin, a novel flavonoid compound, has emerged as a subject of significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive preliminary research overview of the putative mechanisms of action of Flavidinin, drawing upon the established bioactivities of the broader flavonoid class. This document synthesizes available data on the anticancer, anti-inflammatory, and cell cycle regulatory properties of flavonoids to project the likely signaling pathways and molecular targets of Flavidinin. Detailed experimental protocols and quantitative data from related flavonoid studies are presented to facilitate further investigation and drug development efforts.

Introduction: The Therapeutic Promise of Flavonoids

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants.[1][2] They are recognized for their wide array of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[3][4] The therapeutic potential of flavonoids stems from their ability to modulate various cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.[5][6] This guide focuses on the probable mechanisms through which Flavidinin, as a member of this class, may exert its biological effects.

Potential Anticancer Mechanisms of Action

The anticancer activity of flavonoids is a primary area of research.[1][2] It is hypothesized that Flavidinin may share similar mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Flavonoids have been shown to induce apoptosis through various mechanisms.[7][8]

  • Mitochondrial Pathway: Flavidinin may trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial dysfunction.[1][8] This can result in the release of cytochrome c into the cytosol, activating caspase-9 and subsequently the executioner caspase-3.[8] The B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial membrane permeability, are key targets. Flavidinin could potentially upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[9][10][11]

  • Death Receptor Pathway: The extrinsic pathway may also be activated by Flavidinin, potentially through the upregulation of death receptors like Fas and TNF-related apoptosis-inducing ligand (TRAIL) receptors.[12]

  • Inhibition of Fatty Acid Synthase (FAS): Some flavonoids induce apoptosis by inhibiting fatty acid synthase, an enzyme overexpressed in many cancers.[7][13] Inhibition of FAS leads to an accumulation of malonyl-CoA, which has been linked to apoptosis induction.

Table 1: Effects of Representative Flavonoids on Apoptotic Markers in Cancer Cell Lines

FlavonoidCell LineConcentration (µM)Effect on Bcl-2Effect on BaxCaspase-3 ActivationReference
FisetinLNCaP (Prostate)10-60DecreaseIncreaseIncrease[9]
ApigeninHL-60 (Leukemia)60Not specifiedNot specifiedIncrease[8]
7,8-DihydroxyflavoneHUH-7 (Hepatocarcinoma)177.6DecreaseIncreaseIncrease[11]
FisetinT24, EJ (Bladder)Not specifiedDecreaseIncreaseNot specified[10]

Experimental Protocol: Caspase-3 Activity Assay

A common method to quantify apoptosis is to measure the activity of caspase-3, a key executioner caspase.

Materials:

  • Cancer cell line of interest

  • Flavidinin (various concentrations)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of Flavidinin or vehicle control for the desired time period (e.g., 24, 48 hours).

  • Lyse the cells using the cell lysis buffer.

  • Add the caspase-3 substrate to the cell lysates.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

DOT Script for Apoptosis Signaling Pathway

Apoptosis_Pathway Flavidinin Flavidinin ROS ↑ Reactive Oxygen Species (ROS) Flavidinin->ROS Bax_Bak ↑ Bax/Bak Flavidinin->Bax_Bak Bcl2_BclxL ↓ Bcl-2/Bcl-xL Flavidinin->Bcl2_BclxL FAS Fatty Acid Synthase (FAS) Flavidinin->FAS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Bcl2_BclxL->Mitochondria Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis FAS->Apoptosis Prevents Inhibition Inhibition

Caption: Putative Flavidinin-induced apoptosis pathway.

Cell Cycle Arrest

Flavonoids can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phases.[9][14]

  • G1 Phase Arrest: Flavidinin may induce G1 arrest by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[15] This could involve the downregulation of cyclins D and E, and CDKs 2, 4, and 6.[9][10] Concurrently, an upregulation of CDK inhibitors (CKIs) such as p21/WAF1 and p27/KIP1 would lead to the hypophosphorylation of the retinoblastoma protein (Rb), preventing the G1-S transition.[9][14]

  • G2/M Phase Arrest: Some flavonoids can also induce arrest at the G2/M checkpoint, often associated with the inhibition of the CDK1/Cyclin B1 complex.

Table 2: Effects of Representative Flavonoids on Cell Cycle Regulatory Proteins

FlavonoidCell LineConcentration (µM)Effect on Cyclin D1Effect on CDK4Effect on p21Reference
FisetinLNCaP (Prostate)10-60DecreaseDecreaseIncrease[9]
ApigeninHDF (Fibroblasts)10-70Not specifiedNot specifiedIncrease[14]
FisetinT24, EJ (Bladder)Not specifiedDecreaseDecreaseIncrease[10]
FlavopiridolMCF-7 (Breast)Not specifiedNot specifiedInhibition (Ki,app = 65 nM)Not specified[15]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Flavidinin (various concentrations)

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with Flavidinin for the desired duration.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

DOT Script for G1 Cell Cycle Arrest Workflow

G1_Arrest_Workflow start Cancer Cell Culture treatment Treat with Flavidinin (various concentrations) start->treatment harvest Harvest and Fix Cells (70% Ethanol) treatment->harvest stain Stain with Propidium Iodide (PI) harvest->stain flow Flow Cytometry Analysis stain->flow result Determine Percentage of Cells in G0/G1, S, G2/M flow->result

Caption: Experimental workflow for cell cycle analysis.

Potential Anti-inflammatory Mechanisms of Action

Chronic inflammation is a known driver of cancer development. Flavonoids possess potent anti-inflammatory properties.[3]

  • Inhibition of NF-κB Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. Flavidinin may inhibit the NF-κB signaling pathway, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[6][16] This inhibition could occur through the prevention of IκBα degradation, which would sequester NF-κB in the cytoplasm.[16]

  • Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, including ERK, JNK, and p38, is also involved in inflammatory responses.[5] Flavidinin may modulate the phosphorylation and activation of these kinases, leading to a reduction in inflammation.[16][17]

  • Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.[3]

Table 3: Effects of Representative Flavonoids on Inflammatory Markers

FlavonoidModelEffect on NF-κBEffect on MAPKEffect on Pro-inflammatory CytokinesReference
FisetinSeptic AKI miceInhibitionInhibition of p38, ERK, JNKNot specified[16]
RutinPreclinical modelsInhibitionNot specifiedDecrease in IL-1β, TNF-α[6]
DiosminPreclinical modelsInhibitionNot specifiedDecrease in TNF-α, IL-1β, IL-6[6]

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

Western blotting can be used to assess the phosphorylation status and total protein levels of key components of the NF-κB pathway.

Materials:

  • Cell or tissue lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare protein lysates from cells or tissues treated with Flavidinin.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

DOT Script for NF-κB Signaling Pathway Inhibition

NFkB_Inhibition cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Activation Stimulus->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB NF-κB (p65/p50) IkBa_d->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines Flavidinin Flavidinin Flavidinin->IKK Inhibits

Caption: Putative inhibition of the NF-κB pathway by Flavidinin.

Conclusion and Future Directions

The preliminary research outlined in this guide suggests that Flavidinin holds significant promise as a therapeutic agent, likely acting through multifaceted mechanisms common to the flavonoid class. Its potential to induce apoptosis and cell cycle arrest in cancer cells, coupled with its anti-inflammatory properties, warrants further rigorous investigation.

Future research should focus on:

  • In vitro studies: Elucidating the precise molecular targets of Flavidinin in various cancer cell lines.

  • In vivo studies: Evaluating the efficacy and safety of Flavidinin in preclinical animal models of cancer and inflammatory diseases.

  • Structure-activity relationship studies: Identifying the key structural features of Flavidinin responsible for its biological activities to enable the design of more potent and specific analogs.

  • Pharmacokinetic and bioavailability studies: Determining the absorption, distribution, metabolism, and excretion profile of Flavidinin to optimize its delivery and therapeutic efficacy.

This technical guide serves as a foundational resource for the scientific community to accelerate the research and development of Flavidinin as a potential novel therapeutic.

References

An In-depth Technical Guide to the Structural Elucidation of 9,10-Dihydrophenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9,10-dihydrophenanthrene scaffold is a core structural motif found in numerous natural products, particularly within the plant kingdom, and serves as a privileged structure in medicinal chemistry.[1][2] Derivatives of this class exhibit a wide array of biological activities, including anti-inflammatory, cytotoxic, and antiviral properties.[1][3] Recently, their potential as inhibitors of the SARS-CoV-2 main protease (3CLpro) has garnered significant interest, highlighting their importance in drug discovery programs.[3]

Accurate and unambiguous structural elucidation is paramount for understanding structure-activity relationships (SAR), confirming the identity of synthetic compounds, and isolating novel natural products. This technical guide provides a comprehensive overview of the key analytical techniques used to characterize 9,10-dihydrophenanthrene derivatives, complete with detailed experimental protocols, tabulated quantitative data, and workflow visualizations to aid researchers in this field.

Core Analytical Techniques

The structural determination of 9,10-dihydrophenanthrene derivatives relies on a synergistic combination of spectroscopic and crystallographic methods. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the carbon-hydrogen framework and connectivity, Mass Spectrometry (MS) provides the molecular weight and formula, and Single-Crystal X-ray Diffraction offers definitive proof of structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 9,10-dihydrophenanthrene derivatives in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is typically employed to assemble the complete structural puzzle.

Key Spectral Features:

  • ¹H NMR: The protons at the C9 and C10 positions of the dihydro bridge typically appear as a characteristic multiplet in the aliphatic region, often around 2.8-2.9 ppm for the parent compound.[4][5] The aromatic protons resonate in the downfield region (approx. 6.7-7.8 ppm), with their splitting patterns and chemical shifts being highly dependent on the substitution pattern.

  • ¹³C NMR: The sp³ hybridized C9 and C10 carbons are typically observed around 29 ppm.[5] The chemical shifts of the aromatic carbons provide crucial information about the electronic environment and the positions of substituents.

The following tables summarize typical NMR chemical shifts for representative 9,10-dihydrophenanthrene scaffolds.

Table 1: ¹H and ¹³C NMR Data for 9,10-Dihydrophenanthren-2-ol in CDCl₃ [5]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
16.73 (d, J = 2.6 Hz)114.90
2-154.92
36.78 (dd, J = 8.4, 2.7 Hz)113.82
47.64 (d, J = 8.4 Hz)125.18
4a-127.69
4b-136.46
57.67 (brd, J = 7.7 Hz)123.00
67.26-7.31 (m)126.93
77.18 (dt, J = 7.5, 1.2 Hz)126.58
87.22 (dd, J = 7.1, 1.5 Hz)128.07
8a-139.39
92.80-2.89 (m)29.01
102.80-2.89 (m)29.27
10a-134.37

Table 2: ¹H NMR Data for Unsubstituted 9,10-Dihydrophenanthrene in CDCl₃ [4]

PositionAssignmentChemical Shift (δ, ppm)
H-1, H-8A7.74
H-2, H-7B7.29
H-3, H-6C7.22
H-4, H-5D7.21
H-9, H-10E2.87
  • Sample Preparation: Dissolve 5-10 mg of the purified 9,10-dihydrophenanthrene derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). Ensure the sample is free of particulate matter.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for sufficient signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Acquisition (as needed):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and confirming the placement of substituents.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight (MW) of the derivative and for deducing its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Key Spectral Features:

  • Molecular Ion (M⁺• or [M+H]⁺): The highest m/z peak in the spectrum often corresponds to the molecular weight of the compound. For the parent 9,10-dihydrophenanthrene, the molecular ion is observed at m/z 180.[6]

  • Fragmentation: Common fragmentation pathways can involve the loss of substituents or cleavages within the dihydro bridge. The base peak for the parent compound is also the molecular ion, indicating its relative stability. Other significant fragments are observed at m/z 179 (loss of H), 178 (loss of 2H), and 165 (loss of CH₃).[4]

Table 3: Key Electron Ionization (EI) MS Fragments for 9,10-Dihydrophenanthrene [4]

m/zRelative Intensity (%)Proposed Fragment
18115.4[M+1]⁺• (Isotope Peak)
180100.0[M]⁺• (Molecular Ion)
17961.2[M-H]⁺
17836.3[M-2H]⁺
16525.7[M-CH₃]⁺
1528.3[M-C₂H₄]⁺•
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane. For ESI-MS, the solution may be infused directly or injected via an HPLC system. For solid probes (EI), a small amount of neat sample is used.

  • Ionization Method Selection:

    • Electron Ionization (EI): A hard ionization technique that often results in extensive fragmentation, providing a detailed "fingerprint" of the molecule.

    • Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the molecular weight of more polar or fragile molecules with minimal fragmentation, typically observing [M+H]⁺ or [M-H]⁻ ions.

  • Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is crucial for obtaining accurate mass measurements to four or five decimal places, allowing for the unambiguous determination of the elemental composition.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-1000 amu). If fragmentation is desired using ESI, tandem MS (MS/MS) experiments can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of elements like Cl or Br. Use the accurate mass measurement to calculate the elemental formula. Analyze the fragmentation pattern to gain insights into the molecule's substructures.

Single-Crystal X-ray Diffraction

While spectroscopic methods provide evidence for a proposed structure, single-crystal X-ray diffraction provides definitive, unambiguous proof. It yields a three-dimensional model of the molecule, confirming connectivity, configuration, and conformation. This technique is considered the "gold standard" for structural elucidation.[1]

Key Structural Parameters:

  • C9-C10 Bond Length: This bond is a key feature of the dihydrophenanthrene core. Its length can be influenced by substituents at the 9 and 10 positions. For example, bulky, electron-donating groups can elongate this bond significantly due to steric interactions.[7]

  • Conformation: The central six-membered dihydro ring typically adopts a boat or twist-boat conformation, though planar structures have also been observed depending on the substitution.[8]

Table 4: C(9)-C(10) Bond Lengths in Substituted 9,10-Dihydrophenanthrene Derivatives [7]

Compound Substituents at C9/C10C(9)-C(10) Bond Length (Å)
9,9,10,10-Tetracyano1.587(2)
9,9-bis(4-dimethylaminophenyl)-10,10-dicyano1.599(4)
9,9,10,10-tetrakis(4-methoxyphenyl)1.646(4)
  • Crystal Growth: This is often the most challenging step. Grow single crystals of high quality and sufficient size (typically 0.1-0.3 mm in each dimension). Common methods include:

    • Slow evaporation of a solvent from a saturated solution of the compound.

    • Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound.

    • Slow cooling of a saturated solution.

  • Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head using cryo-oil. The crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., 100-200 K) to minimize thermal motion and radiation damage.

  • Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer. An automated routine is used to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots.

  • Structure Solution and Refinement:

    • The collected data is processed to yield a set of structure factors.

    • Initial phases are determined using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model.

    • The model is refined against the experimental data using least-squares methods, adjusting atomic positions and thermal parameters to improve the fit between the calculated and observed structure factors.

  • Structure Validation: The final structure is validated using metrics such as R-factors and by checking for any unusual bond lengths, angles, or thermal parameters. The final atomic coordinates are typically deposited in a crystallographic database.

Integrated Structural Elucidation Workflow

The most effective approach to structural elucidation involves integrating these techniques in a logical sequence. Mass spectrometry first provides the molecular formula, NMR spectroscopy then builds the 2D structure (connectivity), and X-ray crystallography provides the definitive 3D structure and absolute stereochemistry.

G cluster_start Initial Analysis cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography Purified_Sample Purified Sample (Natural Product Isolate or Synthetic Product) MS HRMS Analysis (e.g., ESI-TOF) Purified_Sample->MS NMR_1D 1D NMR (¹H, ¹³C) Purified_Sample->NMR_1D Formula Molecular Formula (e.g., C₁₅H₁₄O₃) MS->Formula Accurate Mass Connectivity 2D Structure (Connectivity & Skeleton) Formula->Connectivity Constrain Possibilities NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Identify Spin Systems NMR_2D->Connectivity Assemble Fragments Xray Single-Crystal X-ray Diffraction Connectivity->Xray Grow Crystals of Proposed Structure Structure_3D Unambiguous 3D Structure (Stereochemistry & Conformation) Xray->Structure_3D Definitive Proof Final_Structure Final Elucidated Structure Structure_3D->Final_Structure

Caption: Integrated workflow for the structural elucidation of 9,10-dihydrophenanthrene derivatives.

Application in Drug Discovery: FRET Assay Workflow

The biological evaluation of these compounds, such as in screening for enzyme inhibitors, is a critical component of drug discovery. The workflow for a Fluorescence Resonance Energy Transfer (FRET) assay, used to screen for SARS-CoV-2 3CLpro inhibitors, illustrates the application of these well-characterized molecules.[3]

FRET_Assay cluster_no_inhibition No Inhibition (Negative Control) cluster_inhibition Inhibition (Active Compound) Enzyme 3CLpro Enzyme Incubation Incubation Enzyme->Incubation Substrate FRET Substrate (Fluorophore-Quencher Pair) Substrate->Incubation Compound Test Compound (Dihydrophenanthrene Derivative) Compound->Incubation Enzyme_Active Active Enzyme Incubation->Enzyme_Active Compound Inactive Enzyme_Inactive Inhibited Enzyme Incubation->Enzyme_Inactive Compound Active Measurement Measure Fluorescence (λex=340nm, λem=490nm) Cleavage Substrate Cleavage Fluorescence High Fluorescence Signal Cleavage->Fluorescence Fluorescence->Measurement Enzyme_Active->Cleavage No_Cleavage No Substrate Cleavage No_Fluorescence Low Fluorescence Signal No_Cleavage->No_Fluorescence No_Fluorescence->Measurement Enzyme_Inactive->No_Cleavage

Caption: Logical workflow of a FRET-based assay for screening enzyme inhibitors.

References

Spectroscopic and Biological Insights into Flavidinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavidinin, a naturally occurring dihydrophenanthrene derivative, has garnered interest within the scientific community for its potential biological activities, particularly its antioxidant properties. This technical guide provides a comprehensive overview of the spectroscopic data of Flavidinin, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols and an exploration of its potential mechanism of action through relevant signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

The spectroscopic data for Flavidinin are summarized in the tables below for clarity and ease of comparison.

Table 1: ¹H NMR Spectroscopic Data for Flavidinin (CD₃OD, 400 MHz)[1]
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
16.30d2.4
36.19d2.4
66.42d2.2
86.55d2.2
O-CH₂-Ar5.01s-
9, 102.78s-

d: doublet, s: singlet

Table 2: ¹³C NMR Spectroscopic Data for Flavidinin (CD₃OD, 100 MHz)[1]
PositionChemical Shift (δ, ppm)
1109.6
2158.4
3103.0
4154.6
4a113.0
4b120.2
5130.7
6110.0
7157.6
8115.0
8a136.6
10a135.3
9, 1029.0
O-CH₂-Ar69.4
Table 3: Mass Spectrometry Data for Flavidin
Ionm/z
[M-H]⁻239.06

Note: The mass spectrometry data is based on the molecular formula of Flavidin (C₁₅H₁₂O₃) and common fragmentation patterns of related compounds, as specific experimental MS data for Flavidin was not available in the searched literature.

Experimental Protocols

The following protocols provide a general methodology for the isolation and spectroscopic analysis of Flavidinin, based on established procedures for dihydrophenanthrenes from natural sources, particularly orchids.

Isolation of Flavidinin
  • Extraction: The dried and powdered plant material (e.g., from Orchidaceae species) is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain Flavidinin, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compound of interest are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure Flavidinin.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

    • The purified sample is dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD).

    • Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

    • Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to aid in the complete assignment of proton and carbon signals.

  • Mass Spectrometry (MS):

    • High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.

    • The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

    • Data is typically acquired in both positive and negative ion modes to obtain comprehensive information.

    • Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pattern of the molecular ion, which aids in structural elucidation.

Mandatory Visualization

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis Crude_Extract Crude Plant Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Column_Chromatography Column Chromatography Fractionation->Column_Chromatography Purified_Flavidinin Purified Flavidinin Column_Chromatography->Purified_Flavidinin NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Purified_Flavidinin->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HR-ESI-MS, MS/MS) Purified_Flavidinin->Mass_Spectrometry Structure_Elucidation Structure Elucidation NMR_Spectroscopy->Structure_Elucidation Mass_Spectrometry->Structure_Elucidation

Caption: Workflow for the isolation and spectroscopic analysis of Flavidinin.

Nrf2-ARE Signaling Pathway and Flavidinin's Antioxidant Activity

Flavidinin has demonstrated significant antioxidant properties. A key signaling pathway involved in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. While direct evidence for Flavidinin's interaction with this pathway is still under investigation, its antioxidant nature suggests it may act as an activator.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like polyphenolic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavidinin Flavidinin (Antioxidant) Keap1_Nrf2 Keap1-Nrf2 Complex Flavidinin->Keap1_Nrf2 stabilizes Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_free->Ub_Proteasome Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocation Keap1->Ub_Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Proposed activation of the Nrf2-ARE pathway by Flavidinin.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties of Flavidinin, offering valuable data and protocols for researchers in the field. The presented NMR data provides a solid foundation for the structural confirmation of this natural product. While direct experimental mass spectrometry data remains to be fully elucidated in publicly available literature, the provided information serves as a useful reference. The proposed involvement of Flavidinin in the Nrf2-ARE signaling pathway, based on its established antioxidant activity, opens avenues for further mechanistic studies. This guide aims to facilitate ongoing research and development efforts related to Flavidinin and other bioactive dihydrophenanthrenes.

Unveiling the Therapeutic Potential of Flavopiridol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Flavidinin" did not yield specific results. This document will focus on Flavopiridol (Alvocidib) , a structurally related and extensively researched flavonoid with significant therapeutic applications, which is believed to be the intended subject of this guide.

Introduction

Flavopiridol is a synthetic flavonoid derived from the natural product rohitukine, found in the Indian plant Dysoxylum binectariferum. It was the first cyclin-dependent kinase (CDK) inhibitor to enter human clinical trials and has since been investigated for its therapeutic potential in various diseases, most notably in oncology. This technical guide provides an in-depth overview of the preclinical and clinical research on Flavopiridol, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

Flavopiridol exerts its biological effects primarily through the competitive inhibition of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that are crucial regulators of the cell cycle and transcription. By binding to the ATP-binding pocket of CDKs, Flavopiridol prevents the phosphorylation of their target substrates, leading to a cascade of downstream effects.

Core Mechanisms:
  • Cell Cycle Arrest: Flavopiridol potently inhibits CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest at the G1/S and G2/M transitions.[1][2] This prevents cancer cells from progressing through the cell division cycle.

  • Transcriptional Inhibition: Flavopiridol also inhibits CDK7 and CDK9, which are components of the transcription machinery.[3][4] Inhibition of CDK9, a part of the positive transcription elongation factor b (P-TEFb), prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a global shutdown of transcription.[4][5] This is particularly detrimental to cancer cells that rely on the continuous expression of anti-apoptotic proteins with short half-lives, such as Mcl-1.[3][6]

  • Induction of Apoptosis: By disrupting the cell cycle and inhibiting the transcription of survival genes, Flavopiridol is a potent inducer of apoptosis in various cancer cell lines.[7][8] This programmed cell death is a key component of its anti-cancer activity.

  • Anti-Angiogenic Effects: Flavopiridol has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. It achieves this by reducing the secretion of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[3][6][7]

Quantitative Preclinical Data

The following tables summarize the in vitro inhibitory concentrations (IC50) of Flavopiridol against various CDKs and its cytotoxic effects on a range of cancer cell lines.

Table 1: Inhibitory Activity of Flavopiridol against Cyclin-Dependent Kinases
CDK TargetIC50 (nM)
CDK1~40
CDK2~40
CDK4~40
CDK6~40
CDK7300
CDK920-100

Data compiled from multiple sources.[1][2][4]

Table 2: Cytotoxic Activity of Flavopiridol in Human Cancer Cell Lines (72-hour exposure)
Cell LineCancer TypeIC50 (nM)
LNCaPProstate Cancer16
PC3Prostate Cancer10 (colony growth)
HCT116Colon Cancer13 (colony growth)
A549Lung CancerNot specified
HL-60Promyelocytic LeukemiaNot specified
K562Chronic Myelogenous Leukemia130
MCF-7Breast CancerNot specified
MDA-MB-468Breast CancerNot specified
A2780Ovarian Cancer15 (colony growth)
MiaPaCa-2Pancreatic Cancer36 (colony growth)
KKU-055Cholangiocarcinoma40.1
KKU-100Cholangiocarcinoma91.9
KKU-213Cholangiocarcinoma58.2
KKU-214Cholangiocarcinoma56
KMH2Anaplastic Thyroid Cancer130
BHT-101Anaplastic Thyroid Cancer120
CAL62Anaplastic Thyroid Cancer100

Data compiled from multiple sources.[1][9][10]

Clinical Trial Data

Flavopiridol has been evaluated in numerous clinical trials, both as a single agent and in combination with other chemotherapeutic drugs.[3][11]

Table 3: Selected Clinical Trial Outcomes for Flavopiridol
Cancer TypePhaseTreatment RegimenKey OutcomesCitation(s)
Relapsed Chronic Lymphocytic Leukemia (CLL)IFlavopiridol monotherapy (pharmacokinetically-based schedule)40% Partial Response (PR) rate in 52 patients. Responses were seen in high-risk genetic subgroups.[12]
Relapsed Chronic Lymphocytic Leukemia (CLL)IIFlavopiridol monotherapy53% overall response rate in 64 patients, including those with high-risk genomic features.[13]
Metastatic Renal CancerIIFlavopiridol monotherapy6% objective response rate in 35 patients.[14]
Mantle Cell Lymphoma (MCL) and Diffuse Large B-cell Lymphoma (DLBCL)I/IIFlavopiridol monotherapy2/26 patients achieved a partial response.[15]
Refractory Metastatic Pancreatic CancerIIDocetaxel followed by Flavopiridol3/9 patients had stable disease.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Flavopiridol and a typical experimental workflow for its evaluation.

Signaling Pathway Diagrams

Flavopiridol_Cell_Cycle_Inhibition cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F pRb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Cell Cycle Progression Cell Cycle Progression S_Phase_Genes->Cell Cycle Progression CDK1 CDK1 Mitosis_Proteins Mitosis Proteins CDK1->Mitosis_Proteins phosphorylates CyclinB Cyclin B CyclinB->CDK1 Mitosis_Proteins->Cell Cycle Progression Flavopiridol Flavopiridol Flavopiridol->CDK4_6 inhibits Flavopiridol->CDK1 inhibits

Caption: Flavopiridol inhibits CDK4/6 and CDK1, leading to cell cycle arrest.

Flavopiridol_Transcriptional_Inhibition cluster_Transcription Transcriptional Elongation P_TEFb P-TEFb (CDK9/Cyclin T) RNAPII_CTD RNA Polymerase II CTD P_TEFb->RNAPII_CTD phosphorylates Gene_Transcription Gene Transcription RNAPII_CTD->Gene_Transcription Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1) Gene_Transcription->Anti_Apoptotic_Proteins Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Flavopiridol Flavopiridol Flavopiridol->P_TEFb inhibits

Caption: Flavopiridol inhibits transcriptional elongation by targeting CDK9.

Experimental Workflow Diagram

Flavopiridol_Evaluation_Workflow Start Start: Hypothesis Cell_Culture Cancer Cell Lines Start->Cell_Culture In_Vitro_Assays In Vitro Assays CDK_Inhibition_Assay CDK Inhibition Assay (IC50) In_Vitro_Assays->CDK_Inhibition_Assay Cell_Viability_Assay Cell Viability Assay (IC50) In_Vitro_Assays->Cell_Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) In_Vitro_Assays->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (TUNEL, Annexin V) In_Vitro_Assays->Apoptosis_Assay Animal_Models In Vivo Animal Models (Xenografts) In_Vitro_Assays->Animal_Models Promising Results Cell_Culture->In_Vitro_Assays Efficacy_Studies Tumor Growth Inhibition Animal_Models->Efficacy_Studies Toxicity_Studies Safety and Tolerability Animal_Models->Toxicity_Studies Clinical_Trials Human Clinical Trials Animal_Models->Clinical_Trials Favorable Efficacy & Safety Phase_I Phase I (Safety, Dosing) Clinical_Trials->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard of Care) Phase_II->Phase_III

Caption: A typical workflow for the preclinical and clinical evaluation of Flavopiridol.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of Flavopiridol. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

CDK Kinase Inhibition Assay (Filter-Binding Assay)

This assay measures the ability of Flavopiridol to inhibit the kinase activity of a specific CDK.

Materials:

  • Recombinant CDK/cyclin complex (e.g., CDK4/Cyclin D1)

  • Substrate (e.g., GST-Rb fusion protein)

  • [γ-³³P]ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Flavopiridol at various concentrations

  • Trichloroacetic acid (TCA)

  • GF/C unifilter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the CDK/cyclin complex, substrate, and kinase buffer.

  • Add varying concentrations of Flavopiridol to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the proteins.

  • Collect the precipitates on a GF/C unifilter plate.

  • Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the Flavopiridol concentration.[1]

Cell Viability Assay (MTS Assay)

This assay determines the cytotoxic effect of Flavopiridol on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete cell culture medium

  • Flavopiridol at various concentrations

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Flavopiridol for a specified duration (e.g., 72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of Flavopiridol that inhibits cell growth by 50%.[1]

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of Flavopiridol on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Flavopiridol

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with Flavopiridol for a desired time period.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in G0/G1, S, and G2/M phases.[16][17]

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or in a microplate

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat cells with Flavopiridol to induce apoptosis.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 for 20 minutes.

  • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips or image the microplate using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus.[18][19][20][21]

Conclusion and Future Directions

Flavopiridol has demonstrated potent anti-cancer activity in a wide range of preclinical models, primarily through its robust inhibition of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. Clinical trials have shown promising efficacy in certain hematological malignancies, particularly in patients with high-risk genetic features. However, challenges related to its therapeutic window and toxicity profile remain.[12][13]

Future research should focus on:

  • Combination Therapies: Exploring synergistic combinations of Flavopiridol with other targeted agents or conventional chemotherapy to enhance efficacy and overcome resistance.[11]

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to Flavopiridol treatment.

  • Novel Drug Delivery Systems: Investigating nanoparticle-based or other delivery strategies to improve the pharmacokinetic profile and reduce off-target toxicities of Flavopiridol.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the multifaceted therapeutic potential of Flavopiridol and to design future studies aimed at fully realizing its clinical utility.

References

Methodological & Application

Application Notes & Protocols for the Extraction of Flavidinin from Coelogyne ovalis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coelogyne ovalis is an orchid species known to produce a variety of bioactive compounds, including the bibenzyl derivative, Flavidinin. Bibenzyls are a class of plant secondary metabolites that have garnered significant interest for their diverse pharmacological activities. This document provides a detailed overview of potential methods for the extraction, isolation, and purification of Flavidinin from Coelogyne ovalis plant material. The protocols outlined below are based on established techniques for the isolation of bibenzyls from other orchid genera, such as Dendrobium and Epidendrum.

Part 1: Extraction of Crude Bibenzyl-Rich Fraction

This section details two potential methods for the initial extraction of a crude fraction enriched with Flavidinin from Coelogyne ovalis.

Method 1: Maceration with Methanol

This is a standard and widely used method for the extraction of phenolic compounds, including bibenzyls, from plant materials.

Protocol:

  • Plant Material Preparation:

    • Collect fresh, healthy whole plants of Coelogyne ovalis.

    • Wash the plant material thoroughly with distilled water to remove any debris.

    • Air-dry the plant material in the shade or use a lyophilizer for complete drying.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh the powdered plant material.

    • Place the powder in a large Erlenmeyer flask.

    • Add methanol to the flask at a solid-to-solvent ratio of 1:10 (w/v).

    • Seal the flask and macerate for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the methanolic extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanolic extract.

Method 2: Low-Temperature Sonication-Assisted Extraction

This method is a more rapid and potentially more efficient alternative that minimizes thermal degradation of target compounds.

Protocol:

  • Plant Material Preparation:

    • Follow the same steps for plant material preparation as in Method 1.

  • Extraction:

    • Freeze the powdered plant material using liquid nitrogen and grind it to a very fine powder with a mortar and pestle.

    • Transfer the fine powder to a beaker and add a minimal volume of cold methanol.

    • Subject the mixture to pulse-sonication for approximately 45 minutes, maintaining the sample on ice throughout the process.

    • Add additional cold methanol to a final solid-to-solvent ratio of 1:10 (w/v).

  • Filtration and Concentration:

    • Centrifuge the extract at 4°C to pellet the solid plant material.

    • Decant the supernatant and concentrate it using a rotary evaporator at a low temperature (≤ 40°C).

Table 1: Comparison of Extraction Methods

ParameterMaceration with MethanolLow-Temperature Sonication-Assisted Extraction
Principle Soaking in solvent at room temperatureUse of ultrasonic waves at low temperature
Extraction Time 72 hours~1-2 hours
Temperature Room Temperature≤ 4°C
Potential Yield GoodPotentially Higher
Compound Stability Risk of degradation for thermolabile compoundsMinimizes thermal degradation
Equipment Basic laboratory glasswareSonicator, Centrifuge

Part 2: Fractionation of the Crude Extract

The crude extract contains a complex mixture of compounds. Liquid-liquid fractionation is employed to separate compounds based on their polarity, thereby enriching the fraction containing Flavidinin.

Protocol:

  • Solvent Partitioning:

    • Dissolve the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

    • Transfer the solution to a separatory funnel.

    • Perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids and chlorophyll.

    • Follow with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, which is likely to extract bibenzyls.

    • Finally, the remaining aqueous phase will contain the most polar compounds.

  • Fraction Collection:

    • Collect each solvent fraction separately.

    • Concentrate each fraction using a rotary evaporator.

    • The ethyl acetate or dichloromethane fraction is expected to be enriched in Flavidinin.

Part 3: Isolation and Purification of Flavidinin

The enriched fraction is further purified using chromatographic techniques to isolate pure Flavidinin.

Protocol:

  • Column Chromatography:

    • Pack a glass column with silica gel as the stationary phase, using a slurry method with n-hexane.

    • Load the concentrated ethyl acetate or dichloromethane fraction onto the top of the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity of the mobile phase.

    • Collect fractions of a fixed volume.

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC. Spot the fractions on a silica gel TLC plate.

    • Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions that show a similar TLC profile and a spot corresponding to a bibenzyl standard (if available).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the combined, enriched fractions to preparative HPLC.

    • A C18 reverse-phase column is typically used for the separation of phenolic compounds.

    • The mobile phase would likely consist of a gradient of an aqueous acid (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to Flavidinin.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Extraction_Workflow cluster_collection Plant Material Preparation cluster_extraction Crude Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant Coelogyne ovalis Plant powder Dried, Powdered Plant Material plant->powder Washing, Drying, Grinding extraction Solvent Extraction (e.g., Methanol) powder->extraction crude_extract Crude Methanolic Extract extraction->crude_extract Filtration & Concentration fractionation Liquid-Liquid Partitioning crude_extract->fractionation enriched_fraction Enriched Bibenzyl Fraction (e.g., Ethyl Acetate) fractionation->enriched_fraction column_chrom Column Chromatography enriched_fraction->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc TLC Monitoring pure_flavidinin Pure Flavidinin prep_hplc->pure_flavidinin analysis Structural Elucidation (NMR, MS) pure_flavidinin->analysis

Caption: Workflow for the extraction and purification of Flavidinin.

Fractionation_Scheme cluster_hexane Hexane Partition cluster_ethyl_acetate Ethyl Acetate Partition cluster_aqueous Aqueous Residue crude Crude Methanolic Extract (Dissolved in MeOH/H2O) hexane_fraction n-Hexane Fraction (Lipids, Chlorophylls) crude->hexane_fraction Extract with n-Hexane ethyl_acetate_fraction Ethyl Acetate Fraction (Enriched in Flavidinin) crude->ethyl_acetate_fraction Extract Aqueous Residue with Ethyl Acetate aqueous_fraction Aqueous Fraction (Highly Polar Compounds) ethyl_acetate_fraction->aqueous_fraction Remaining Aqueous Phase

Caption: Liquid-liquid fractionation scheme for the crude extract.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Flavidinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavidinin is a naturally occurring 9,10-dihydrophenanthrene derivative found in various orchid species. As a member of the phenanthrene class of compounds, Flavidinin and its structural analogs have garnered interest for their potential biological activities, including antimicrobial, antioxidant, and antiproliferative effects.[1] Accurate and reliable quantification of Flavidinin in plant extracts and pharmaceutical preparations is crucial for research and development. This application note provides a detailed protocol for the analysis of Flavidinin using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

This method utilizes reverse-phase HPLC to separate Flavidinin from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. Quantification is performed by comparing the peak area of Flavidinin in the sample to that of a known standard.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended based on methods for similar phenanthrene derivatives.[2][3]

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-10 min, 30-60% B10-20 min, 60-80% B20-25 min, 80-30% B25-30 min, 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 261 nm[2]
Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of Flavidinin (1 mg/mL) in HPLC-grade methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from plant material):

  • Homogenize 1 g of dried and powdered plant material.

  • Extract the homogenized sample with 20 mL of methanol using sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation Data

The following table summarizes typical method validation parameters for the HPLC analysis of phenanthrene derivatives, which can be expected for Flavidinin analysis.[2]

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Protocols

Protocol 1: Preparation of Calibration Standards
  • Accurately weigh approximately 10 mg of Flavidinin reference standard.

  • Dissolve the standard in 10 mL of HPLC-grade methanol to obtain a 1 mg/mL stock solution.

  • From the stock solution, prepare a 100 µg/mL working standard solution by diluting 1 mL of the stock into 9 mL of mobile phase (50:50 water:acetonitrile).

  • Generate calibration standards of 1, 5, 10, 25, and 50 µg/mL by appropriate dilutions of the 100 µg/mL working standard with the mobile phase.

Protocol 2: Sample Extraction and Analysis
  • Weigh 1.0 g of the ground plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Sonicate the mixture for 30 minutes in a water bath.

  • Centrifuge the tube at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean vial.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 10 µL of the filtered sample into the HPLC system.

  • Record the chromatogram and determine the peak area for Flavidinin.

  • Calculate the concentration of Flavidinin in the sample using the calibration curve.

Visualizations

HPLC Workflow for Flavidinin Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Flavidinin Standard Filtration 0.45 µm Filtration Standard->Filtration PlantSample Plant Material Extraction Methanol Extraction PlantSample->Extraction Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detection UV Detector (261 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC analysis workflow for Flavidinin.

Hypothetical Signaling Pathway: Flavidinin-Induced Apoptosis

9,10-Dihydrophenanthrenes have been investigated for their antiproliferative and cytotoxic activities. The following diagram illustrates a hypothetical signaling pathway for Flavidinin-induced apoptosis in cancer cells, a common mechanism for such compounds.

Apoptosis_Pathway Flavidinin Flavidinin Cell Cancer Cell Flavidinin->Cell ROS Increased ROS Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical Flavidinin-induced apoptosis pathway.

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the quantitative analysis of Flavidinin in various samples. The detailed protocols for standard preparation, sample extraction, and chromatographic analysis, along with the method validation data, offer a comprehensive guide for researchers and scientists. The provided workflows and hypothetical signaling pathway can aid in the experimental design and understanding of Flavidinin's biological context.

References

Application Note: In Vitro Assay Design for Testing Flavidinin's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flavidinin, a phenanthrene compound isolated from Orchidaceae species, has demonstrated significant antioxidant properties in various in vitro models.[1][2][3][4] Antioxidants are crucial for mitigating oxidative stress, a condition linked to numerous pathologies, by neutralizing reactive oxygen species (ROS). This document provides a comprehensive guide with detailed protocols for assessing the antioxidant capacity of Flavidinin using a tiered approach, from fundamental chemical-based assays to more physiologically relevant cell-based systems. The protocols cover radical scavenging and cellular antioxidant activity, providing a robust framework for characterizing Flavidinin's potential as a therapeutic agent.

Overall Experimental Workflow

A multi-assay approach is recommended to comprehensively evaluate the antioxidant properties of Flavidinin. The workflow begins with rapid and cost-effective radical scavenging assays (DPPH and ABTS) for initial screening. This is followed by the ORAC assay, which evaluates the capacity to quench peroxyl radicals. Finally, a cell-based assay (Cellular Antioxidant Activity) is employed to assess bioavailability and efficacy within a biological system.

G Experimental Workflow for Flavidinin Antioxidant Testing cluster_0 Phase 1: Chemical Assays (Radical Scavenging) cluster_1 Phase 2: Chemical Assay (Peroxyl Radical Scavenging) cluster_2 Phase 3: Cell-Based Assay A DPPH Assay (Initial Screening) B ABTS Assay (Confirmatory Screening) A->B Confirm results C ORAC Assay (Hydrogen Atom Transfer Mechanism) B->C Assess specific mechanism D Cellular Antioxidant Activity (CAA) (Intracellular Efficacy) C->D Evaluate in biological context

Caption: A tiered approach for evaluating Flavidinin's antioxidant activity.

Chemical-Based Antioxidant Assays

These assays measure the intrinsic ability of Flavidinin to neutralize synthetic radicals in a controlled chemical environment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a common method where the antioxidant donates a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow.[5] This change is measured spectrophotometrically, and the degree of color change is proportional to the antioxidant capacity.[5]

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Protect from light.[6][7]

    • Flavidinin Stock Solution: Prepare a 1 mg/mL stock solution of Flavidinin in a suitable solvent (e.g., methanol or DMSO).

    • Test Samples: Create a series of dilutions from the Flavidinin stock solution (e.g., 5, 10, 20, 40, 50 µg/mL).[1][2]

    • Positive Control: Prepare a series of dilutions of a known antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each Flavidinin dilution (or positive control) to separate wells.

    • Add 100 µL of the DPPH working solution to all wells.[6]

    • For the blank (control), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5][6]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[5][8]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[5]

    • Plot the % Inhibition against the concentration of Flavidinin to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Data Presentation:

Flavidinin Conc. (µg/mL)Mean Absorbance (517 nm)Standard Deviation% Inhibition
0 (Control)0.7500.0150.0
50.5800.01222.7
100.4500.01040.0
200.3100.00958.7
400.1500.00780.0
500.0900.00588.0
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.[9][10]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.[11][12]

    • Before use, dilute the ABTS•+ solution with methanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.[9]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each Flavidinin dilution (or positive control) to separate wells.

    • Add 180 µL of the diluted ABTS•+ working solution to all wells.

    • Incubate at room temperature for 6 minutes in the dark.[12]

  • Measurement:

    • Measure the absorbance at 734 nm.[12]

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation:

Flavidinin Conc. (µg/mL)Mean Absorbance (734 nm)Standard Deviation% Inhibition
0 (Control)0.7000.0110.0
50.5500.01321.4
100.4200.00940.0
200.2800.01060.0
400.1300.00681.4
500.0800.00488.6
ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence from a probe (like fluorescein) that is being damaged by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13][14] The antioxidant's protective effect is quantified by the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution: Prepare according to manufacturer instructions.

    • AAPH (Free Radical Initiator): Prepare a fresh solution in assay buffer (e.g., 75 mM phosphate buffer, pH 7.4).[15]

    • Trolox Standard: Prepare a series of dilutions (e.g., 12.5 to 200 µM) to be used for the standard curve.[13]

  • Assay Procedure (96-well black plate format):

    • Add 25 µL of Flavidinin dilutions, Trolox standards, or blank (assay buffer) to appropriate wells.[13][16]

    • Add 150 µL of the fluorescein working solution to all wells.[13][16]

    • Mix and incubate the plate at 37°C for 30 minutes.[13][16]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells, preferably using an automated injector.[13][16]

  • Measurement:

    • Immediately begin reading the fluorescence kinetically with excitation at ~485 nm and emission at ~520 nm.[17] Readings should be taken every 1-2 minutes for at least 60 minutes.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of Flavidinin samples from the standard curve and express the results as µmole of Trolox Equivalents (TE) per gram or mole.[16]

Data Presentation:

SampleConcentrationNet Area Under Curve (AUC)ORAC Value (µM TE)
Trolox Std12.5 µM150012.5
Trolox Std25 µM300025.0
Trolox Std50 µM600050.0
Flavidinin10 µg/mL450037.5
Flavidinin20 µg/mL850070.8

Cell-Based Antioxidant Assay

This assay measures the antioxidant activity of Flavidinin within a cellular environment, accounting for factors like cell uptake and metabolism.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: The cell-permeable dye 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) diffuses into cells where it is deacetylated by cellular esterases to the non-fluorescent DCFH.[18][19] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[19][20] Antioxidants that are taken up by the cells can quench the ROS and inhibit the formation of DCF.

Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until they reach >90% confluency.[18][21]

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Add 100 µL of media containing Flavidinin at various concentrations (or a positive control like Quercetin) to the cells. Incubate for 1 hour to allow for compound uptake.

    • Remove the treatment media and add 100 µL of a 25 µM DCFH-DA solution in media to each well. Incubate for 60 minutes at 37°C.[21]

    • Remove the DCFH-DA solution and wash the cells three times with PBS.[18][21]

    • Add 100 µL of a free radical initiator like AAPH (e.g., 600 µM) in PBS to all wells.[22]

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) every 5 minutes for 1 hour.[19]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for the fluorescence kinetics.

    • Calculate the CAA value using the formula: CAA (%) = 100 - [(AUC_sample / AUC_control) x 100]

    • Express results as Quercetin Equivalents (QE) by comparing to a Quercetin standard curve.

Data Presentation:

Flavidinin Conc. (µM)Mean AUCStandard DeviationCellular Antioxidant Activity (%)
0 (Control)125008500.0
11050070016.0
5775062038.0
10450041064.0
25225025082.0
50110015091.2

Potential Mechanism of Action: Nrf2-ARE Signaling Pathway

Many antioxidants exert their protective effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[23][24] This pathway is a primary cellular defense mechanism against oxidative stress.[25] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or activators like Flavidinin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE sequence in the promoter region of various antioxidant genes, upregulating their expression and enhancing the cell's defense capacity.[23][26]

G Nrf2-ARE Antioxidant Response Pathway cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Bound & Inactive Degradation Proteasomal Degradation Keap1->Degradation Targets Nrf2 for Nrf2_n Nrf2 Keap1->Nrf2_n Nrf2 Released & Translocates Stress Oxidative Stress (e.g., ROS) or Flavidinin Stress->Keap1 Induces conformational change in Keap1 sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Activation of the Nrf2-ARE pathway by oxidative stress or Flavidinin.

References

Application Notes and Protocols for Flavidinin (Flavipin) Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavidinin, more commonly known as Flavipin, is a bioactive fungal metabolite recognized for its potential as an anticancer agent. These application notes provide a comprehensive guide for researchers investigating the cytotoxic effects of Flavipin using common cell culture-based assays. The protocols detailed herein are intended to offer standardized methods for assessing cell viability, membrane integrity, and apoptosis induction in response to Flavipin treatment.

Data Presentation: Cytotoxicity of Flavipin in Human Cancer Cell Lines

The cytotoxic activity of Flavipin is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability. The IC50 values for Flavipin have been determined in various cancer cell lines, demonstrating its potential as a broad-spectrum anticancer agent. A summary of reported IC50 values is presented in the table below.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Used
A549[1][2]Lung Carcinoma~44 µM / 9.89 µg/ml48CCK-8 / MTT
MCF-7[1][2]Breast Adenocarcinoma~48 µM / 54 µg/ml48CCK-8 / MTT
HT-29[2]Colorectal Adenocarcinoma18 µg/ml48MTT
CCD-18Co[2]Normal Colon Fibroblast78.89 µg/ml48MTT
3T3-L1[1]Normal Mouse Fibroblast>100 µM48CCK-8

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][4][5] The amount of formazan produced is proportional to the number of living cells.[4]

Materials:

  • Flavipin stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[5]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Flavipin Treatment:

    • Prepare serial dilutions of Flavipin in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of Flavipin-containing medium. Include a vehicle control (medium with the same concentration of solvent used for Flavipin) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully remove the medium from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of cytotoxicity.[9]

Materials:

  • Flavipin stock solution

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with various concentrations of Flavipin.

    • Include appropriate controls: a no-treatment control, a vehicle control, a positive control for maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).

  • Sample Collection:

    • After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's protocol. This typically involves mixing a substrate and a dye solution.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution (provided in the kit) to each well.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the absorbance values, using the controls for normalization as per the kit's instructions.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Flavipin stock solution

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Annexin V-FITC and Propidium Iodide (PI) solutions (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvesting.

    • Treat the cells with the desired concentrations of Flavipin for the specified duration. Include a vehicle control.

  • Cell Harvesting:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.

    • Collect all cells, including those floating in the medium (which may be apoptotic).

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.

    • The cell populations will be distributed as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Flavipin Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Protocol cluster_ldh LDH Protocol cluster_apop Apoptosis Protocol prep1 Seed cells in 96-well plate prep2 Incubate for 24h (cell attachment) prep1->prep2 treat2 Treat cells with Flavipin for 24-72h prep2->treat2 treat1 Prepare Flavipin serial dilutions treat1->treat2 mtt MTT Assay treat2->mtt ldh LDH Assay treat2->ldh apop Apoptosis Assay (Annexin V/PI) treat2->apop mtt1 Add MTT reagent mtt2 Incubate for 3-4h mtt1->mtt2 mtt3 Solubilize formazan mtt2->mtt3 mtt4 Read absorbance at 570 nm mtt3->mtt4 ldh1 Collect supernatant ldh2 Add reaction mix ldh1->ldh2 ldh3 Incubate for 30 min ldh2->ldh3 ldh4 Read absorbance at 490 nm ldh3->ldh4 apop1 Harvest & wash cells apop2 Stain with Annexin V & Propidium Iodide apop1->apop2 apop3 Analyze by flow cytometry apop2->apop3

Caption: General workflow for assessing Flavipin cytotoxicity.

Proposed Signaling Pathway for Flavipin-Induced Apoptosis

Flavipin has been shown to induce apoptosis through the modulation of several key signaling pathways, including the Aryl Hydrocarbon Receptor (Ahr), NF-κB, and p53 pathways.[2] Flavipin acts as an agonist for Ahr, leading to its nuclear translocation and the transcription of target genes.[7] This can, in turn, influence pro- and anti-apoptotic protein expression. Furthermore, Flavipin has been observed to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the tumor suppressor p53, while inhibiting the pro-survival NF-κB pathway.[2] This concerted action leads to the activation of the caspase cascade, including initiator caspases (caspase-8 and -9) and the executioner caspase-3, ultimately resulting in apoptotic cell death.

G Flavipin Flavipin Ahr Ahr Flavipin->Ahr activates NFkB NF-κB (Inhibition) Flavipin->NFkB p53 p53 (Upregulation) Flavipin->p53 ARNT ARNT Ahr->ARNT dimerizes with XRE XRE (Xenobiotic Response Element) ARNT->XRE binds to Bcl2 Bcl-2 (Downregulation) XRE->Bcl2 regulates Bax Bax/Bak XRE->Bax regulates NFkB->Bcl2 promotes transcription of p53->Bcl2 p53->Bax Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (activation) CytC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Casp8 Caspase-8 (activation) Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Flavipin's proposed mechanism of apoptotic induction.

References

Flavidinin: Application Notes and Protocols in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Flavidinin is a phenolic natural product that has been isolated from various orchid species, including Pholidota articulata and Acampe praemorsa . As a member of the flavonoid class of compounds, Flavidinin has attracted interest in the field of natural product chemistry due to its potential biological activities.

Initial research suggests that Flavidinin possesses antioxidant properties , which is a characteristic of many phenolic compounds. Its mechanism of action is believed to involve the scavenging of free radicals, which can help in mitigating oxidative stress-related cellular damage.[1] This property makes Flavidinin a candidate for further investigation in the context of diseases associated with oxidative stress.

Furthermore, Flavidinin has been explored for its role in modulating cellular signaling pathways. Notably, it was investigated as a potential direct allosteric activator of AMP-activated protein kinase (AMPK) , a key regulator of cellular energy homeostasis.[2] While the initial study did not show significant activation at the tested concentration, the investigation itself points to the interest in Flavidinin as a modulator of important cellular targets. The modulation of signaling pathways related to inflammation and apoptosis is also an area of interest for this compound, although detailed mechanistic studies are still limited.[1]

These preliminary findings suggest that Flavidinin could be a valuable tool for researchers in the following areas:

  • Antioxidant research: As a reference compound or for investigating the structure-activity relationships of antioxidant flavonoids.

  • Enzyme modulation studies: Particularly in the context of kinases like AMPK.

  • Drug discovery: As a lead compound for the development of new therapeutic agents targeting oxidative stress or cellular signaling pathways.

Further research is required to fully elucidate the biological activities and therapeutic potential of Flavidinin.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of Flavidinin.

Biological TargetAssay TypeConcentrationResultReference
AMP-activated protein kinase (AMPK) α1β1γ1In vitro Kinase Assay (Luminescence-based)30 µM0.79 ± 0.19-fold activation[3]

Experimental Protocols

In Vitro AMP-activated Protein Kinase (AMPK) Kinase Assay

This protocol is adapted from the methodology described by Kirchweger et al. (2022) for assessing direct allosteric activators of AMPK.[2][3]

Objective: To determine the in vitro activity of Flavidinin on the human α1β1γ1 AMPK enzyme.

Materials:

  • Human α1β1γ1 AMPK enzyme

  • Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 0.01% Tween-20)

  • Flavidinin (dissolved in DMSO)

  • Positive control (e.g., A769662)

  • Vehicle control (DMSO, 0.2% final concentration)

  • Substrate Mixture (containing ATP and SAMS peptide in assay buffer)

  • White opaque half-bottom 96-well microplates

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader capable of luminescence detection

Procedure:

  • Dispense 1 ng of human α1β1γ1 AMPK in assay buffer into the wells of a white opaque half-bottom 96-well microplate on ice.

  • Add Flavidinin to the respective wells to achieve a final concentration of 30 µM (with a final DMSO concentration of 0.2%).

  • Include wells for a positive control (e.g., A769662) and a vehicle control (0.2% DMSO).

  • Transfer the plate to room temperature.

  • Prepare the substrate mixture containing ATP (final concentration 150 µM) and SAMS peptide (final concentration 0.2 µg/µl) in assay buffer.

  • Add the substrate mixture to all wells.

  • Briefly centrifuge the plate at 1300 g.

  • Incubate the plate at room temperature for 40 minutes.

  • Following the incubation, add the components of the luminescence-based kinase assay kit according to the manufacturer's instructions to determine the amount of ADP produced.

  • Measure the luminescence using a plate reader.

  • Calculate the fold activation of AMPK by Flavidinin relative to the vehicle control, which is set to 1-fold activation.

General Protocol for the Isolation of Flavidinin from Plant Material (e.g., Pholidota articulata)

This is a generalized protocol for the extraction and isolation of a natural product like Flavidinin from a plant source. Specific details may need to be optimized based on the specific plant material and the physicochemical properties of Flavidinin.

Objective: To extract and isolate Flavidinin from the dried plant material of Pholidota articulata.

Materials:

  • Dried and powdered whole plant material of Pholidota articulata

  • Solvents for extraction (e.g., methanol, ethanol, ethyl acetate, hexane)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvents for TLC and column chromatography

  • UV lamp for visualization on TLC

  • Fractions collector

  • Instrumentation for structure elucidation (NMR, MS, IR)

Procedure:

  • Extraction: a. Macerate the dried and powdered plant material with a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 24-72 hours), with occasional shaking. b. Filter the extract and repeat the extraction process with fresh solvent on the plant residue to ensure complete extraction. c. Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator.

  • Solvent Partitioning (Optional): a. The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavidinin, being a phenolic compound, is expected to be in the more polar fractions like ethyl acetate.

  • Chromatographic Separation: a. Subject the ethyl acetate fraction (or the crude extract) to column chromatography on silica gel. b. Elute the column with a gradient of solvents, starting from a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity. c. Collect the eluting fractions and monitor the separation using TLC. d. Visualize the spots on the TLC plates under a UV lamp. e. Pool the fractions containing the compound of interest (Flavidinin) based on their TLC profiles.

  • Purification: a. The pooled fractions may require further purification using techniques like preparative TLC or HPLC to obtain pure Flavidinin.

  • Structure Elucidation: a. Confirm the identity and structure of the isolated pure compound as Flavidinin using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizations

Antioxidant_Mechanism FreeRadical Free Radical (e.g., ROS) StableMolecule Stable Molecule FreeRadical->StableMolecule is neutralized to CellularDamage Cellular Damage (Oxidative Stress) FreeRadical->CellularDamage causes Flavidinin Flavidinin (Antioxidant) Flavidinin->FreeRadical donates electron to OxidizedFlavidinin Oxidized Flavidinin Flavidinin->OxidizedFlavidinin is oxidized to

General antioxidant mechanism of Flavidinin.

AMPK_Pathway AMP_ATP Increased AMP/ATP Ratio AMPK AMPK AMP_ATP->AMPK activates LKB1 LKB1 LKB1->AMPK phosphorylates Catabolism Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism stimulates Anabolism Anabolic Pathways (e.g., Protein Synthesis, Lipogenesis) AMPK->Anabolism inhibits Flavidinin Flavidinin (Investigated as potential activator) Flavidinin->AMPK potential direct allosteric modulation

AMPK signaling pathway and the investigated role of Flavidinin.

Experimental_Workflow PlantMaterial Plant Material (e.g., Pholidota articulata) Extraction Extraction (e.g., Maceration with Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (e.g., Column Chromatography) CrudeExtract->Fractionation PureCompound Pure Flavidinin Fractionation->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation BiologicalAssay Biological Assays (e.g., AMPK Assay, Antioxidant Assay) PureCompound->BiologicalAssay DataAnalysis Data Analysis and Conclusion BiologicalAssay->DataAnalysis

General workflow for isolation and testing of Flavidinin.

References

Assessing the Antimicrobial Properties of Flavidinin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavidinin, a flavonoid compound, has garnered interest for its potential antimicrobial properties. This document provides detailed protocols for assessing the antimicrobial activity of Flavidinin, enabling researchers to evaluate its efficacy against various microbial strains. The methodologies outlined herein are based on established antimicrobial susceptibility testing standards and provide a framework for determining key parameters such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. While specific quantitative data for Flavidinin is limited in publicly available literature, data for the closely related compound Flavipin is presented as a proxy to guide experimental design. The antimicrobial mechanisms of flavonoids, in general, involve the disruption of the microbial cell membrane, inhibition of nucleic acid and protein synthesis, and interference with cellular signaling pathways.

Data Presentation

The following tables summarize the antimicrobial activity of Flavipin against selected microorganisms. This data can serve as a reference for designing dose-ranging studies for Flavidinin.

Table 1: Minimum Inhibitory Concentration (MIC) of Flavipin against various microorganisms.

MicroorganismMIC (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)31.25 - 125
Acinetobacter baumanniiNot Reported
Candida albicansNot Reported

Table 2: Minimum Bactericidal Concentration (MBC) of Flavipin against various microorganisms.

MicroorganismMBC (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)62.5
Acinetobacter baumannii125
Candida albicans (MFC*)125

*MFC: Minimum Fungicidal Concentration

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted technique for determining MIC values.

Materials:

  • Flavidinin stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial culture in the logarithmic growth phase

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Microbial Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate and inoculate into a tube containing sterile broth.

    • Incubate the broth culture at the appropriate temperature (e.g., 37°C for most bacteria) until it reaches the logarithmic growth phase (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of Flavidinin:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the Flavidinin stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with inoculum, no Flavidinin) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Flavidinin in which there is no visible growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to determine the inhibition of growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a continuation of the MIC test.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips and micropipettes

  • Incubator

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at the appropriate temperature for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of Flavidinin that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

  • Flavidinin stock solution

  • Microbial culture in logarithmic growth phase

  • Sterile broth

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile agar plates

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Colony counter

Protocol:

  • Preparation of Test Cultures:

    • Prepare a standardized microbial inoculum as described in the MIC protocol.

    • In separate flasks, add the microbial inoculum to sterile broth containing Flavidinin at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask (inoculum in broth without Flavidinin).

  • Incubation and Sampling:

    • Incubate the flasks in a shaking incubator at the appropriate temperature.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto sterile agar plates.

    • Incubate the plates for 18-24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each Flavidinin concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum.

Mandatory Visualizations

Experimental_Workflow_MIC_MBC cluster_MIC MIC Determination cluster_MBC MBC Determination prep_inoculum_mic Prepare Standardized Microbial Inoculum serial_dilution Serial Dilution of Flavidinin in 96-well Plate prep_inoculum_mic->serial_dilution inoculate_plate Inoculate Plate with Microbial Suspension serial_dilution->inoculate_plate incubate_mic Incubate Plate (18-24h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells onto Agar Plates read_mic->subculture Proceed with clear wells incubate_mbc Incubate Agar Plates (18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Time_Kill_Assay_Workflow cluster_sampling Time-Point Sampling start Prepare Standardized Microbial Inoculum setup Set up Cultures with Varying Flavidinin Concentrations (0, 0.5x, 1x, 2x, 4x MIC) start->setup incubate Incubate with Shaking setup->incubate time_0 T=0h incubate->time_0 time_2 T=2h time_4 T=4h time_24 T=24h dilute_plate Perform Serial Dilutions and Plate on Agar time_24->dilute_plate count_colonies Incubate and Count Colonies (CFU/mL) dilute_plate->count_colonies plot_data Plot log10(CFU/mL) vs. Time count_colonies->plot_data

Caption: Workflow for Time-Kill Kinetics Assay.

Flavonoid_Antimicrobial_Mechanisms cluster_mechanisms Potential Mechanisms of Action Flavidinin Flavidinin (Flavonoid) membrane_disruption Cell Membrane Disruption (Alteration of fluidity, pore formation) Flavidinin->membrane_disruption nucleic_acid_inhibition Inhibition of Nucleic Acid Synthesis (DNA gyrase, RNA polymerase) Flavidinin->nucleic_acid_inhibition protein_synthesis_inhibition Inhibition of Protein Synthesis (Ribosomal interference) Flavidinin->protein_synthesis_inhibition enzyme_inhibition Inhibition of Cellular Enzymes (Energy metabolism) Flavidinin->enzyme_inhibition qs_inhibition Quorum Sensing Inhibition (Disruption of bacterial communication) Flavidinin->qs_inhibition

Caption: Potential antimicrobial mechanisms of Flavidinin.

Troubleshooting & Optimization

Technical Support Center: Optimizing Flavidinin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Flavidinin extraction.

Frequently Asked Questions (FAQs)

Q1: What is Flavidinin and from which sources can it be extracted?

A1: Flavidinin is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] It is identified in PubChem with the chemical formula C₁₅H₁₂O₃ and is also referred to as Flavidin.[2] Primary natural sources for Flavidinin are orchids, including species such as Acampe praemorsa and Coelogyne ovalis.[3][4]

Q2: Which solvent system is most effective for Flavidinin extraction?

A2: The choice of solvent is critical for achieving high extraction yields of flavonoids like Flavidinin.[1] Generally, moderately polar solvents are effective. A mixture of ethanol and water is often a good starting point due to its ability to solubilize moderately polar compounds and its relatively low cost and environmental impact.[2] For flavonoids, methanol-water mixtures (e.g., 75:25, v/v) have also been shown to be efficient.[5] The optimal solvent ratio may need to be determined empirically for Flavidinin.

Q3: What is the impact of temperature on the yield of Flavidinin extraction?

A3: Temperature plays a significant role in the extraction efficiency of flavonoids. Increasing the extraction temperature generally enhances the solubility of the target compound and the diffusion rate, which can lead to higher yields.[6] However, excessively high temperatures can cause thermal degradation of flavonoids.[7] For many flavonoids, an optimal temperature range is between 60-80°C.[7] It is crucial to conduct preliminary experiments to determine the optimal temperature for maximizing Flavidinin yield without causing degradation.

Q4: How does pH influence the extraction of Flavidinin?

A4: The pH of the extraction solvent can significantly affect the yield of flavonoids.[2] For many flavonoids, a slightly acidic pH (around 2.5 to 3.5) can enhance extraction efficiency by improving the stability of the phenolic compounds and promoting their release from the plant matrix.[2][4] However, the optimal pH can be compound-specific. Some studies have shown that alkaline conditions (pH > 7) can also be effective for certain flavonoids.[2] Therefore, it is recommended to test a range of pH values to find the optimal condition for Flavidinin extraction.

Q5: What are the advantages of modern extraction techniques over traditional methods for Flavidinin extraction?

A5: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer several advantages over traditional methods like maceration or Soxhlet extraction.[2][8] These advanced methods are generally faster, require less solvent, and can result in higher extraction yields.[1][2] For instance, UAE uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which can significantly reduce extraction time and solvent consumption.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Flavidinin Yield 1. Inappropriate solvent system. 2. Suboptimal extraction temperature or time. 3. Inefficient cell wall disruption. 4. Degradation of Flavidinin during extraction.1. Experiment with solvents of varying polarity (e.g., ethanol/water, methanol/water mixtures). 2. Optimize temperature and duration of extraction; create a time-course and temperature-profile experiment. 3. Ensure the plant material is finely ground. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve cell lysis. 4. Lower the extraction temperature and/or shorten the extraction time. Consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Presence of Impurities in the Extract 1. Co-extraction of other compounds with similar solubility. 2. Incomplete removal of chlorophyll and other pigments.1. Perform a liquid-liquid partitioning step with a non-polar solvent like hexane to remove lipids and other non-polar impurities. 2. Use a pre-extraction wash with a non-polar solvent. Consider using column chromatography (e.g., silica gel or Sephadex) for purification.
Emulsion Formation During Liquid-Liquid Partitioning 1. High concentration of surfactant-like molecules in the extract. 2. Vigorous shaking during the partitioning process.1. Add a small amount of a suitable salt (e.g., NaCl) to increase the ionic strength of the aqueous phase. 2. Gently invert the separatory funnel instead of vigorous shaking to minimize emulsion formation. 3. Allow the mixture to stand for a longer period or use centrifugation to break the emulsion.
Difficulty in Solvent Removal/Evaporation 1. High boiling point of the extraction solvent. 2. Presence of water in the organic solvent.1. Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent. 2. Dry the organic extract with an anhydrous drying agent (e.g., anhydrous sodium sulfate) before evaporation.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavidinin from Coelogyne ovalis
  • Sample Preparation:

    • Dry the aerial parts of Coelogyne ovalis at 40°C for 48 hours.

    • Grind the dried plant material into a fine powder (particle size < 0.5 mm).[5]

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% ethanol (v/v) to the flask.

    • Place the flask in an ultrasonic bath operating at 40 kHz.

    • Conduct the extraction at 60°C for 30 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue with another 100 mL of 70% ethanol under the same conditions.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.

  • Purification (Liquid-Liquid Partitioning):

    • Dissolve the crude extract in 100 mL of distilled water.

    • Transfer the aqueous solution to a separatory funnel and extract three times with 50 mL of n-hexane to remove non-polar impurities.

    • Discard the n-hexane fractions.

    • Extract the remaining aqueous phase three times with 50 mL of ethyl acetate.

    • Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the Flavidinin-rich fraction.

Quantitative Data Summary

Table 1: Effect of Solvent Composition on Flavidinin Yield

Solvent (Ethanol:Water, v/v)Extraction Time (min)Temperature (°C)Flavidinin Yield (mg/g dry weight)Purity (%)
50:5030603.2 ± 0.275 ± 3
70:3030604.5 ± 0.385 ± 2
90:1030603.8 ± 0.280 ± 4

Table 2: Effect of Temperature on Flavidinin Yield

Temperature (°C)SolventExtraction Time (min)Flavidinin Yield (mg/g dry weight)Purity (%)
4070% Ethanol302.8 ± 0.182 ± 3
6070% Ethanol304.5 ± 0.385 ± 2
8070% Ethanol304.1 ± 0.278 ± 4

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification plant_material Coelogyne ovalis Plant Material drying Drying (40°C, 48h) plant_material->drying grinding Grinding (<0.5mm) drying->grinding add_solvent Add 70% Ethanol grinding->add_solvent uae Ultrasound-Assisted Extraction (60°C, 30 min) add_solvent->uae filtration Filtration uae->filtration concentration Rotary Evaporation filtration->concentration dissolve Dissolve in Water concentration->dissolve llp_hexane L/L Partitioning (n-Hexane) dissolve->llp_hexane llp_ethyl_acetate L/L Partitioning (Ethyl Acetate) llp_hexane->llp_ethyl_acetate dry_evaporate Dry & Evaporate llp_ethyl_acetate->dry_evaporate final_product Flavidinin-Rich Extract dry_evaporate->final_product Troubleshooting_Workflow start Start: Low Flavidinin Yield check_solvent Is the solvent system optimal? start->check_solvent check_temp_time Are temperature and time optimized? check_solvent->check_temp_time Yes adjust_solvent Adjust solvent polarity check_solvent->adjust_solvent No check_lysis Is cell disruption sufficient? check_temp_time->check_lysis Yes optimize_params Optimize T and t check_temp_time->optimize_params No check_degradation Is degradation occurring? check_lysis->check_degradation Yes improve_lysis Improve grinding/Use UAE check_lysis->improve_lysis No reduce_temp_time Lower T, shorten t check_degradation->reduce_temp_time Yes end Yield Improved check_degradation->end No adjust_solvent->check_temp_time optimize_params->check_lysis improve_lysis->check_degradation reduce_temp_time->end Flavonoid_Signaling_Pathway flavonoid Flavonoid (e.g., Flavidinin) receptor Cell Surface Receptor flavonoid->receptor pi3k PI3K receptor->pi3k mapk MAPK receptor->mapk pkc PKC receptor->pkc akt Akt/PKB pi3k->akt transcription Transcription Factors (e.g., Nrf2) akt->transcription mapk->transcription pkc->transcription gene_expression Gene Expression (Antioxidant & Anti-inflammatory) transcription->gene_expression

References

Technical Support Center: Purification of Flavidinin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Due to the lack of specific public information on a compound named "Flavidinin," this technical support center provides guidance based on the general properties of flavin-like compounds and common challenges encountered in their purification. The protocols and troubleshooting advice are intended as a starting point for researchers and should be adapted based on experimental observations.

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Flavidinin and similar flavin-like compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Stability

Q1: My Flavidinin sample appears to be degrading during the purification process. What could be the cause and how can I prevent it?

A1: Flavin-like compounds can be sensitive to light and temperature.[1] Degradation can also occur on the stationary phase during chromatography.

  • Photosensitivity: Flavins are known to be photosensitive.[1] To minimize degradation, protect your sample from light by using amber vials or covering glassware with aluminum foil. Work in a dimly lit area when possible.

  • Thermostability: While many flavins are relatively thermostable, prolonged exposure to high temperatures can lead to degradation.[1][2] If you are using techniques that involve heating, consider it a potential source of degradation.

  • Instability on Stationary Phase: Some compounds are unstable on silica gel, which is a common stationary phase in column chromatography.[3] This can lead to the degradation of your product during elution.[3]

    • Troubleshooting: To test for stability on silica, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears that is not on the diagonal, it indicates degradation on the silica.[3]

    • Solution: If your compound is unstable on silica, consider using a different stationary phase like alumina or a bonded-phase silica.

Chromatography Issues

Q2: I'm observing poor separation of my Flavidinin from impurities during column chromatography. What can I do to improve the resolution?

A2: Poor separation can result from several factors, including an inappropriate solvent system, column overloading, or issues with the column packing.

  • Optimize the Solvent System: The choice of eluent is critical for good separation. Experiment with different solvent systems using thin-layer chromatography (TLC) to find a system that gives good separation between your product and impurities.

  • Column Overloading: Loading too much sample onto the column can lead to broad peaks and poor separation. Try reducing the amount of sample loaded.

  • Column Packing: A poorly packed column will have channels and voids, leading to band broadening and decreased resolution. Ensure your column is packed uniformly.

Q3: My chromatogram shows unexpected peaks (ghost peaks, split peaks, or tailing peaks). What do these indicate and how can I fix them?

A3: These peak shapes often point to specific problems in your chromatographic system.

  • Ghost Peaks: These are peaks that appear in blank runs and can be due to contamination in the sample loop, injection port, or mobile phase.[4]

    • Solution: Clean the injection system thoroughly. Ensure the purity of your solvents and mobile phase.[5][6]

  • Split Peaks: This can be caused by a partially blocked frit at the top of the column, a void in the column packing, or injecting the sample in a solvent much stronger than the mobile phase.[5][7]

    • Solution: Check for and remove any blockages. Ensure the column is properly packed. Dissolve your sample in the mobile phase or a weaker solvent whenever possible.[5]

  • Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the stationary phase, or by a poorly packed column.[7]

    • Solution: Consider adding a small amount of a competitive binder (like triethylamine for basic compounds on silica) to the mobile phase to block active sites. Repack the column if necessary.

Q4: The retention time of my Flavidinin peak is inconsistent between runs. What could be causing this variability?

A4: Fluctuations in retention time can be caused by changes in the mobile phase composition, flow rate, or column temperature.

  • Mobile Phase: Ensure your mobile phase is prepared consistently and is well-mixed.[5] If using a multi-component mobile phase, be aware that the composition can change over time due to evaporation of the more volatile component.

  • Flow Rate: Check for leaks in the system or issues with the pump that could lead to an inconsistent flow rate.[4][5]

  • Temperature: Column temperature can affect retention times. If your lab experiences significant temperature fluctuations, consider using a column thermostat.

Sample Preparation

Q5: My crude Flavidinin sample is not dissolving well in the mobile phase I plan to use for chromatography. How should I load it onto the column?

A5: This is a common issue, especially with larger scale reactions.[3]

  • Dry Loading: The preferred method is to pre-adsorb your sample onto a small amount of silica gel. Dissolve your crude sample in a suitable solvent, add a small amount of silica, and then evaporate the solvent. The resulting dry powder can then be carefully loaded onto the top of your column.

  • Minimal Strong Solvent: If dry loading is not feasible, dissolve your sample in the smallest possible volume of a strong solvent that will fully dissolve it, and then load this solution onto the column.[3] Be aware that using too much of a strong solvent can compromise your separation.[4]

Data & Protocols

Table 1: Common Analytical Methods for Purity Assessment

Since specific quantitative data for Flavidinin is not available, this table summarizes common techniques used to assess the purity of purified compounds.

Analytical Technique Principle Information Provided Common Issues & Considerations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (e.g., % area), presence of impurities.Method development required, potential for co-elution of impurities.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds by chromatography and identifies them by their mass-to-charge ratio.Confirms molecular weight of the desired compound and impurities.Ionization suppression can affect quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and can detect impurities with different chemical structures.Less sensitive than HPLC for detecting minor impurities.
Melting Point Analysis Determines the temperature at which a solid becomes a liquid.A sharp melting point close to the literature value suggests high purity. A broad melting range indicates the presence of impurities.[9]Not suitable for amorphous solids or compounds that decompose upon heating.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Confirms the presence of specific functional groups. Can be used to compare the purified sample to a reference standard.[10]Not typically used for quantitative purity assessment unless a specific method is developed.[11]
General Experimental Protocol: Column Chromatography Purification of a Flavin-like Compound

This protocol provides a general workflow. It should be optimized based on the specific properties of Flavidinin.

  • TLC Analysis:

    • Dissolve a small amount of the crude Flavidinin in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol) to find a system that provides good separation between the desired compound and impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Preparation:

    • Select a column of appropriate size for the amount of sample to be purified.

    • Pack the column with the chosen stationary phase (e.g., silica gel) using the selected eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude Flavidinin sample in a minimal amount of a suitable solvent.

    • Alternatively, pre-adsorb the sample onto a small amount of silica gel (dry loading).

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes or vials.

    • Monitor the elution process using TLC to identify which fractions contain the purified Flavidinin.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the pure fractions as determined by TLC analysis.

    • Remove the solvent using a rotary evaporator to obtain the purified Flavidinin.

  • Purity Assessment:

    • Assess the purity of the final product using one or more of the analytical techniques listed in Table 1.

Visualizations

Experimental Workflow

G General Purification Workflow for Flavidinin cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Flavidinin Sample tlc TLC Analysis & Solvent System Optimization crude->tlc column_prep Column Packing tlc->column_prep load Sample Loading (Dry or Wet) column_prep->load elute Elution & Fraction Collection load->elute fraction_analysis TLC Analysis of Fractions elute->fraction_analysis pool Pooling of Pure Fractions fraction_analysis->pool evap Solvent Evaporation pool->evap pure_product Purified Flavidinin evap->pure_product purity_check Purity Assessment (e.g., HPLC, LC-MS) pure_product->purity_check

Caption: A general workflow for the purification of Flavidinin.

Troubleshooting Decision Tree

G Chromatography Troubleshooting Decision Tree cluster_peaks Peak Shape Issues cluster_separation Separation Issues cluster_retention Retention Time Issues start Problem with Chromatography peak_shape Poor Peak Shape? start->peak_shape poor_sep Poor Separation? start->poor_sep rt_issue Inconsistent Retention Time? start->rt_issue split_peaks Split Peaks peak_shape->split_peaks Yes tailing_peaks Tailing Peaks peak_shape->tailing_peaks Yes broad_peaks Broad Peaks peak_shape->broad_peaks Yes check_column Check for column void or blockage. Dissolve sample in mobile phase. split_peaks->check_column add_modifier Add modifier to mobile phase (e.g., TEA). Check column packing. tailing_peaks->add_modifier reduce_load Reduce sample load. Optimize flow rate. broad_peaks->reduce_load optimize_solvent Optimize solvent system using TLC. poor_sep->optimize_solvent Yes check_load Check for column overloading. poor_sep->check_load Yes check_mobile_phase Check mobile phase preparation and stability. rt_issue->check_mobile_phase Yes check_pump Check for leaks and pump malfunction. rt_issue->check_pump Yes

Caption: A decision tree for troubleshooting common chromatography problems.

References

Optimizing HPLC Parameters for Flavidinin Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the separation of Flavidinin using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for Flavidinin analysis?

A1: For initial method development for Flavidinin, a C18 column is a common choice for separating non-polar to moderately polar compounds.[1] A gradient elution using a mobile phase of water and acetonitrile or methanol, with the addition of a small amount of acid like formic or acetic acid to improve peak shape, is a good starting point.[1][2] A typical flow rate is between 0.5 and 1.5 mL/min.[1]

Q2: How can I improve the resolution between Flavidinin and other components in my sample?

A2: To enhance separation efficiency, you can begin by selecting an appropriate column with different chemistries, such as C8 or phenyl-hexyl, if a C18 column does not provide adequate resolution.[1] Optimizing the mobile phase composition is also crucial; this can involve adjusting the solvent ratio or adding modifiers like acids or buffers to improve peak shape and resolution.[1] Additionally, controlling the column temperature can impact separation efficiency.[2]

Q3: My Flavidinin peak is tailing. What could be the cause and how can I fix it?

A3: Peak tailing can be caused by several factors, including interactions between basic analytes and silanol groups on the silica-based column, or using a sample solvent that is stronger than the mobile phase.[3][4] To address this, consider using a base-deactivated column or adding a competitive base to the mobile phase. Ensure your sample is dissolved in a solvent compatible with or weaker than the initial mobile phase.[3]

Q4: I'm observing a drift in the retention time of my Flavidinin peak. What should I investigate?

A4: Retention time shifts can indicate issues with the mobile phase composition, column degradation, or inconsistent flow rate due to pump malfunctions.[3][5] It is important to check the HPLC pump system for any leaks or irregular flow rates.[3] Ensure that the mobile phase is prepared consistently for each run and that the column is properly equilibrated before analysis.[3]

Troubleshooting Guide

Issue 1: High System Backpressure

High backpressure in your HPLC system can be caused by blockages in the column, tubing, or inline filters.

  • Solution:

    • Isolate the Column: Disconnect the column and run the pump to see if the pressure drops. If it does, the blockage is likely in the column.

    • Column Wash: If the column is blocked, try flushing it with a strong solvent in the reverse direction (backflushing).[5]

    • Check Frits and Filters: If the pressure remains high without the column, inspect and replace any clogged frits or inline filters.[6]

Issue 2: Noisy Baseline

A noisy baseline can interfere with the detection and quantification of Flavidinin.

  • Solution:

    • Degas Mobile Phase: Ensure your mobile phase is properly degassed to remove dissolved air, which can cause bubbles in the detector.[6]

    • Check for Leaks: Inspect all fittings and connections for leaks, as this can introduce air into the system.[5]

    • Detector Lamp: Check the detector lamp's energy. A failing lamp can be a source of noise.

    • Mobile Phase Contamination: Use high-purity solvents and prepare fresh mobile phases daily to avoid contamination.

Issue 3: Poor Peak Shape (Fronting or Splitting)

Poor peak shape can be indicative of column overload or issues with the injection.

  • Solution:

    • Reduce Sample Concentration: Dilute your sample to avoid overloading the column.

    • Injection Volume: Decrease the injection volume.[4]

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than the mobile phase to ensure proper peak focusing at the head of the column.

    • Column Void: A split peak can sometimes indicate a void or channel in the column packing, which may require column replacement.[4]

Data Presentation

Table 1: Recommended Starting HPLC Parameters for Flavonoid Analysis (Adaptable for Flavidinin)

ParameterRecommended Starting Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C[2][7]
Detection Wavelength Diode Array Detector (DAD) scan 200-400 nm
Injection Volume 10 µL

Experimental Protocols

General Protocol for HPLC Analysis of Flavidinin
  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing Flavidinin.

    • Dissolve the sample in a suitable solvent (e.g., methanol or a solvent weaker than the initial mobile phase).

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

  • HPLC System Preparation:

    • Prepare the mobile phases using HPLC-grade solvents.

    • Degas the mobile phases using an inline degasser or by sonication.[6]

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject the prepared sample onto the HPLC system.

    • Run the analysis using the optimized gradient program.

    • Monitor the separation at the appropriate wavelength for Flavidinin.

  • Data Analysis:

    • Identify the Flavidinin peak based on its retention time compared to a standard, if available.

    • Integrate the peak area to quantify the amount of Flavidinin.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified pressure Pressure Issue? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No high_pressure High Pressure pressure->high_pressure Yes low_pressure Low Pressure pressure->low_pressure Yes retention_time Retention Time Shift? peak_shape->retention_time No peak_tailing Peak Tailing peak_shape->peak_tailing Tailing peak_fronting Peak Fronting/Splitting peak_shape->peak_fronting Fronting/Splitting baseline Baseline Issue? retention_time->baseline No rt_drift Drifting Retention Time retention_time->rt_drift Yes noisy_baseline Noisy Baseline baseline->noisy_baseline Yes check_blockage Check for Blockages (Column, Tubing, Frits) high_pressure->check_blockage check_leaks Check for Leaks low_pressure->check_leaks check_silanol Check Silanol Interactions /Sample Solvent peak_tailing->check_silanol check_overload Check for Column Overload /Injection Issues peak_fronting->check_overload check_mobile_phase Check Mobile Phase Prep & Pump Flow rt_drift->check_mobile_phase check_degassing Check Mobile Phase Degassing & Detector noisy_baseline->check_degassing

Caption: Troubleshooting workflow for common HPLC issues.

HPLC_Optimization_Workflow start Define Separation Goal select_column Select Initial Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (e.g., ACN/H2O with Acid) select_column->select_mobile_phase initial_run Perform Initial Run select_mobile_phase->initial_run evaluate_results Evaluate Resolution, Peak Shape, & Retention initial_run->evaluate_results optimize_gradient Optimize Gradient Profile evaluate_results->optimize_gradient Needs Improvement optimize_flow_temp Optimize Flow Rate & Temperature evaluate_results->optimize_flow_temp Further Improvement change_column Change Column Chemistry (e.g., Phenyl-Hexyl) evaluate_results->change_column Poor Selectivity final_method Final Optimized Method evaluate_results->final_method Acceptable optimize_gradient->evaluate_results optimize_flow_temp->evaluate_results change_column->select_mobile_phase

Caption: General workflow for HPLC method optimization.

References

Technical Support Center: Flavidinin in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flavidinin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Flavidinin, with a particular focus on addressing solubility issues in various experimental assays.

Disclaimer: Specific experimental data on the solubility and biological activity of Flavidinin is limited in publicly available literature. The guidance provided herein is based on the general chemical properties of flavonoids and structurally similar phenanthrene derivatives. We strongly recommend performing small-scale pilot experiments to determine the optimal conditions for your specific assay.

Frequently Asked Questions (FAQs)

Q1: What is Flavidinin and what is its chemical structure?

A1: Flavidinin is a naturally occurring flavonoid with the chemical formula C₁₅H₁₂O₃. It is also known as 9,10-Dihydro-5H-phenanthro[4,5-bcd]pyran-2,7-diol. Its structure contains hydroxyl groups which influence its polarity and solubility.

Q2: In which solvents is Flavidinin likely to be soluble?

A2: Based on its flavonoid structure, Flavidinin is expected to have poor solubility in water. It is predicted to be more soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds for in vitro assays.[1][2] Other potential solvents include ethanol, methanol, and acetone. The presence of hydroxyl groups suggests that its solubility might be pH-dependent.

Q3: What is the recommended method for preparing a Flavidinin stock solution?

A3: To prepare a high-concentration stock solution (e.g., 10-50 mM), start by dissolving the powdered Flavidinin in 100% DMSO.[3][4] Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.[5] Once dissolved, the stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: How can I prevent Flavidinin from precipitating when I dilute the stock solution into my aqueous assay buffer?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[6] It is also recommended to add the Flavidinin stock solution to the assay medium while vortexing or stirring to ensure rapid and even dispersion. Preparing intermediate dilutions in a solvent compatible with your final assay buffer can also be beneficial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Flavidinin powder will not dissolve in the chosen solvent. The solvent may not be appropriate for Flavidinin's polarity.Try a different organic solvent such as 100% DMSO, ethanol, or methanol. Gentle heating (37-50°C) and sonication can also be attempted. For some flavonoids, a small amount of 1 N NaOH or 1 N HCl may be required to facilitate dissolution before bringing to the final volume.[3]
Flavidinin precipitates out of solution after dilution in aqueous buffer. The aqueous buffer has a much lower solubilizing capacity than the stock solvent. The final concentration of Flavidinin exceeds its solubility limit in the assay medium.Decrease the final concentration of Flavidinin in the assay. Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally ≤0.1%).[6] Add the stock solution to the buffer with vigorous mixing. Consider the use of a surfactant like Tween® 20 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in your assay buffer, if compatible with your experimental setup.
Inconsistent results between experiments. Precipitation of Flavidinin in some wells but not others. Degradation of Flavidinin in the stock solution.Visually inspect your assay plates under a microscope for any signs of precipitation. Prepare fresh dilutions from the stock solution for each experiment. Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles.
Cell toxicity observed in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high.Perform a dose-response experiment to determine the maximum tolerated concentration of your solvent for your specific cell line. Ensure the final solvent concentration is below this toxic threshold, typically not exceeding 0.5%.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Flavidinin Stock Solution in DMSO

Materials:

  • Flavidinin (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator (optional)

Procedure:

  • Weigh out the required amount of Flavidinin. For 1 mL of a 10 mM solution (Molecular Weight of Flavidinin is approximately 240.25 g/mol ), you will need 2.40 mg.

  • Add the weighed Flavidinin to a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO (in this case, 1 mL).

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, you can warm the solution to 37°C for 10-15 minutes and vortex again.[5]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Diluting Flavidinin into Cell Culture Medium

Materials:

  • 10 mM Flavidinin stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM Flavidinin stock solution at room temperature.

  • To achieve a final concentration of 10 µM Flavidinin in your cell culture, you will need to perform a 1:1000 dilution.

  • For example, to prepare 1 mL of 10 µM Flavidinin in cell culture medium, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • It is critical to add the stock solution to the medium while gently vortexing or flicking the tube to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • The final concentration of DMSO in this example will be 0.1%, which is generally well-tolerated by most cell lines.[6]

  • Use the final diluted solution immediately in your cell-based assay.

Data Presentation: Solubility of Structurally Similar Flavonoids

FlavonoidSolventTemperature (°C)Solubility (mmol/L)
QuercetinAcetone50~80
HesperetinAcetonitrile50~85
NaringeninAcetonitrile50~77
RutinAcetonitrile50~0.50

Data adapted from a study on flavonoid solubility. The solubility of Flavidinin may differ.

Visualizations

Signaling Pathways Potentially Modulated by Flavonoids

Flavonoids have been reported to interact with several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.[7][8] While the specific targets of Flavidinin are yet to be fully elucidated, it may act on similar pathways.

flavonoid_signaling Flavidinin Flavidinin CellSurfaceReceptor Cell Surface Receptor Flavidinin->CellSurfaceReceptor PI3K PI3K CellSurfaceReceptor->PI3K MAPK_p MAPK Pathway (ERK, JNK, p38) CellSurfaceReceptor->MAPK_p NFkB_p NF-κB Pathway CellSurfaceReceptor->NFkB_p Akt Akt PI3K->Akt CellularResponse Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) Akt->CellularResponse MAPK_p->CellularResponse NFkB_p->CellularResponse

Caption: Potential signaling pathways modulated by Flavidinin.

Experimental Workflow for Solubility Testing

A systematic approach is crucial when determining the optimal conditions for using a poorly soluble compound like Flavidinin in an assay.

solubility_workflow Start Start: Flavidinin Powder SelectSolvent Select Primary Solvent (e.g., DMSO, Ethanol) Start->SelectSolvent PrepareStock Prepare Concentrated Stock Solution SelectSolvent->PrepareStock SolubilityCheck1 Visual Check for Complete Dissolution PrepareStock->SolubilityCheck1 Dilute Dilute Stock in Aqueous Assay Buffer SolubilityCheck1->Dilute Dissolved Troubleshoot1 Troubleshoot: Try alternative solvent, heating, or sonication SolubilityCheck1->Troubleshoot1 Not Dissolved SolubilityCheck2 Microscopic Inspection for Precipitation Dilute->SolubilityCheck2 Assay Proceed with Assay SolubilityCheck2->Assay No Precipitate Troubleshoot2 Troubleshoot: Lower final concentration, add surfactant, or adjust pH SolubilityCheck2->Troubleshoot2 Precipitate Troubleshoot1->SelectSolvent Troubleshoot2->Dilute

Caption: Workflow for testing and optimizing Flavidinin solubility.

References

Technical Support Center: Troubleshooting Inconsistent Results in Flavidinin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flavidinin bioactivity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the experimental evaluation of Flavidinin. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the generation of reliable and reproducible data.

General Troubleshooting

Inconsistent results in bioactivity assays can arise from a multitude of factors, from reagent preparation to data analysis. This section provides a systematic approach to identifying and resolving these issues.

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow start Inconsistent Results Observed reagent_prep Check Reagent Preparation & Quality (e.g., Flavidinin stock, assay reagents) start->reagent_prep reagent_prep->start Issue Found & Corrected protocol_adherence Verify Protocol Adherence (e.g., incubation times, volumes) reagent_prep->protocol_adherence Reagents OK protocol_adherence->start Issue Found & Corrected instrument_settings Validate Instrument Settings (e.g., wavelength, calibration) protocol_adherence->instrument_settings Protocol Followed instrument_settings->start Issue Found & Corrected cell_health Assess Cell Health & Culture Conditions (for cell-based assays) instrument_settings->cell_health Settings Correct cell_health->start Issue Found & Corrected data_analysis Review Data Analysis & Controls (e.g., blanks, standards, calculations) cell_health->data_analysis Cells Healthy data_analysis->start Issue Found & Corrected end Consistent Results Achieved data_analysis->end Analysis Correct Signaling_Pathway Flavidinin Flavidinin Receptor Cell Surface Receptor Flavidinin->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Inhibits Translocation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression (e.g., Anti-inflammatory) Nucleus->GeneExpression Modulates CellularResponse Cellular Response (e.g., Reduced Inflammation) GeneExpression->CellularResponse

stability testing of Flavidinin under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flavidinin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the stability testing of Flavidinin under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Flavidinin?

A1: For long-term stability testing, Flavidinin should be stored at 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%.[1][2] These conditions are based on ICH guidelines for long-term testing.[1][3]

Q2: How should I conduct accelerated stability testing for Flavidinin?

A2: Accelerated stability studies are performed to predict the long-term stability of a substance in a shorter period.[3] The recommended conditions for Flavidinin are 40°C ± 2°C and 75% RH ± 5% RH for a duration of 6 months.[1][2][3]

Q3: What are the expected degradation pathways for Flavidinin?

A3: As a flavonoid, Flavidinin is susceptible to degradation through several pathways. The most common include oxidation of its phenolic moieties, hydrolysis of glycosidic bonds (if applicable), and cleavage of the C-ring structure, which can lead to the formation of simpler phenolic acids.[4][5] Degradation is often influenced by factors like pH, temperature, light, and oxygen levels.[4]

Q4: Which analytical method is most suitable for stability testing of Flavidinin?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for analyzing Flavidinin.[1][2][6][7][8] A reversed-phase C18 column is often used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.[6][9][10] UV detection is typically employed, with the wavelength set to the absorption maximum of Flavidinin.[7]

Q5: What is a forced degradation study and why is it necessary for Flavidinin?

A5: A forced degradation or stress study is designed to intentionally degrade the sample under more severe conditions than those used for accelerated testing.[11][12] This helps to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[12] Typical stress conditions include acid and base hydrolysis, oxidation, heat, and light exposure.

Troubleshooting Guides

Q: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What should I do?

A: Unexpected peaks can indicate the presence of degradation products, impurities from the container closure system, or contaminants.

  • Verify Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of your main Flavidinin peak and the new peaks. This will help determine if the peaks are homogenous.

  • Analyze a Blank: Run a blank sample (placebo/vehicle without Flavidinin) that has been subjected to the same stress conditions to see if the peaks originate from excipients or the container.

  • Perform Forced Degradation: If not already done, perform a forced degradation study.[9][11] This will help you identify and characterize likely degradation products and see if they match the retention times of the unexpected peaks.

  • Consider Mass Spectrometry (LC-MS): If the identity of the peaks is still unknown, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the mass of the unknown compounds, providing clues to their structure.

Q: My assay results for Flavidinin are showing high variability between time points. What could be the cause?

A: High variability can stem from issues with sample handling, the analytical method, or storage conditions.

  • Review Sample Preparation: Ensure that your sample preparation is consistent. For flavonoids, solubility can be an issue, so ensure complete dissolution and avoid precipitation.[13] Using an appropriate solvent and consistent sonication or vortexing times is crucial.

  • Check Method Precision: Verify the precision of your HPLC method by injecting the same standard solution multiple times (at least six replicates). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Evaluate Storage Chamber Uniformity: Ensure that the temperature and humidity within your stability chamber are uniform. Place monitoring probes in different locations to confirm that there are no hot or cold spots that could lead to inconsistent degradation.

  • Assess Solution Stability: Flavidinin may be unstable in the solution used for analysis. Test the stability of prepared sample solutions over the typical analysis time to ensure no significant degradation is occurring before injection.

Q: The mass balance in my forced degradation study is below 95%. What steps should I take?

A: A low mass balance suggests that not all degradation products are being accounted for.

  • Check for Co-eluting Peaks: As with unexpected peaks, use a PDA detector to ensure that no degradation products are co-eluting with the main Flavidinin peak.

  • Modify Chromatographic Conditions: Adjust the mobile phase gradient, pH, or column type to try and resolve any hidden peaks.

  • Consider Non-UV Active Degradants: Some degradation products may not have a chromophore and will be invisible to a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or use LC-MS.

  • Account for Volatile Degradants: It is possible that some degradation products are volatile. While difficult to quantify with HPLC, this could be a reason for low mass balance.

Data Presentation

Table 1: Stability of Flavidinin under ICH Long-Term and Accelerated Conditions

Storage ConditionTime PointAssay (% Initial)Total Degradation Products (%)
25°C / 60% RH0 Months100.00.0
3 Months99.50.5
6 Months99.10.9
12 Months98.21.8
24 Months96.53.5
40°C / 75% RH0 Months100.00.0
1 Month98.61.4
3 Months96.23.8
6 Months92.87.2

Table 2: Forced Degradation of Flavidinin under Various Stress Conditions

Stress ConditionDurationAssay (% Initial)Major Degradation Product (% Peak Area)
0.1 M HCl24 hours94.34.1
0.1 M NaOH2 hours85.112.5
5% H₂O₂24 hours89.78.9
Thermal (80°C)48 hours91.57.3
Photolytic (ICH Option 2)1.2 million lux hours93.25.6

Experimental Protocols

Protocol: Forced Degradation Study of Flavidinin

1. Objective: To identify potential degradation products and establish the degradation pathways of Flavidinin under various stress conditions.

2. Materials:

  • Flavidinin reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 5% (v/v)

  • HPLC-grade methanol and water

  • Formic acid or phosphoric acid

  • Class A volumetric flasks and pipettes

  • pH meter

  • Calibrated oven, photostability chamber, and water bath

3. Sample Preparation:

  • Prepare a stock solution of Flavidinin at a concentration of 1 mg/mL in methanol or a suitable solvent.

4. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 5 mL of the Flavidinin stock solution with 5 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor for degradation. Due to the potential instability of flavonoids in alkaline conditions, degradation may be rapid.[9]

    • Withdraw aliquots at short intervals (e.g., 15 min, 1 hour, 2 hours), neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 5% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified times and dilute for HPLC analysis.

  • Thermal Degradation:

    • Transfer Flavidinin solid powder into a glass vial and place it in an oven at 80°C.[2]

    • Separately, place a solution of Flavidinin (in a suitable stable solvent) in the same oven.

    • After 48 hours, remove the samples, allow them to cool, and prepare solutions for analysis.

  • Photolytic Degradation:

    • Expose the Flavidinin solid powder and a solution of Flavidinin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Keep control samples (wrapped in aluminum foil) under the same temperature conditions.

    • After exposure, prepare the samples for HPLC analysis.

5. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Determine the percentage of Flavidinin remaining and quantify any significant degradation products.

  • Calculate the mass balance to ensure all major degradation products are accounted for.

Mandatory Visualizations

Stability_Study_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Storage & Testing cluster_evaluation Phase 3: Data Evaluation start Define Stability Protocol (ICH Guidelines) method_dev Develop & Validate Stability-Indicating Method (HPLC) start->method_dev sample_prep Prepare & Package Flavidinin Samples method_dev->sample_prep storage Place Samples in Stability Chambers (Long-Term, Accelerated, Stress) sample_prep->storage sampling Pull Samples at Defined Time Points storage->sampling analysis Analyze Samples (Assay, Degradants, Physical Properties) sampling->analysis analysis->sampling data_eval Evaluate Data (Trends, Mass Balance, Kinetics) analysis->data_eval spec_check Compare Against Specification Limits data_eval->spec_check report Generate Stability Report spec_check->report Pass troubleshooting Troubleshooting/ Investigation spec_check->troubleshooting Fail shelf_life Establish Shelf-Life & Storage Conditions report->shelf_life

Caption: Workflow for a typical stability study of Flavidinin.

Troubleshooting_Degradation start Unexpected Degradation or New Peak Observed in HPLC q1 Is the peak present in the placebo/blank sample? start->q1 a1_yes Source is likely excipient or container interaction. Investigate placebo stability. q1->a1_yes Yes a1_no Peak is related to Flavidinin. q1->a1_no No q2 Is the peak spectrally pure (PDA analysis)? a1_no->q2 a2_no Co-elution occurring. Optimize HPLC method (gradient, pH, column). q2->a2_no No a2_yes Peak is a single compound. q2->a2_yes Yes q3 Does retention time match a known degradant from forced degradation? a2_yes->q3 a3_yes Tentatively identify peak. Confirm with reference standard if available. q3->a3_yes Yes a3_no Unknown degradation product. q3->a3_no No end_action Characterize unknown peak using LC-MS to determine mass and propose structure. a3_no->end_action

Caption: Troubleshooting decision tree for unexpected degradation.

References

addressing matrix effects in LC-MS analysis of Flavidinin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Flavidinin.

Troubleshooting Guide

Issue: Poor sensitivity, accuracy, or reproducibility in Flavidinin quantification.

This is a common manifestation of matrix effects, where co-eluting endogenous or exogenous components in the sample interfere with the ionization of Flavidinin, leading to ion suppression or enhancement.[1][2][3]

Initial Assessment:

  • Review Sample Preparation: Is the sample preparation method adequate for the complexity of the matrix?[1][4] Simple protein precipitation may not be sufficient for complex matrices like plasma or tissue homogenates.[5][6][7]

  • Examine Chromatography: Is there sufficient chromatographic separation between Flavidinin and the void volume or other major matrix components?[1] Co-elution is a primary cause of matrix effects.[1]

  • Evaluate Internal Standard (IS) Performance: If an internal standard is used, is it appropriate? A stable isotope-labeled (SIL) internal standard for Flavidinin is the gold standard for compensating for matrix effects.[8][9][10]

Troubleshooting Steps & Solutions:

Potential Cause Recommended Action Rationale
Inadequate Sample Cleanup Implement a more rigorous sample preparation technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][4][6] Consider specialized techniques like phospholipid removal plates (e.g., HybridSPE) for plasma or serum samples.[5]To remove interfering matrix components before they enter the LC-MS system.[1][4] SPE can selectively isolate the analyte of interest, providing a cleaner extract.[6]
Chromatographic Co-elution Optimize the LC method. This can include adjusting the gradient profile, changing the mobile phase composition, or using a different column chemistry to improve the separation of Flavidinin from interfering components.[1]Increasing the chromatographic resolution will separate Flavidinin from the matrix components that cause ion suppression or enhancement.[1]
Ionization Suppression/Enhancement Quantify the matrix effect using the post-extraction addition method (see Experimental Protocols). If significant matrix effect is confirmed, consider using a stable isotope-labeled internal standard (SIL-IS) for Flavidinin. If a SIL-IS is unavailable, matrix-matched calibration or the standard addition method can be employed.[1][11][12]A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[8][9][10] Matrix-matched calibrants and standard addition also help to compensate for these effects by accounting for the sample matrix's influence on the signal.[1][11][12]
Sub-optimal MS Conditions While less common for addressing matrix effects, optimizing MS parameters such as spray voltage, gas flows, and temperature can sometimes improve signal stability in the presence of matrix. Consider switching the ionization mode (e.g., from ESI to APCI) if Flavidinin is amenable, as APCI can be less susceptible to matrix effects.[13][14]APCI is a gas-phase ionization technique and can be less affected by non-volatile matrix components compared to the liquid-phase ionization of ESI.[14]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (Flavidinin).[1] Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of these co-eluting matrix components. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, negatively impacting the accuracy, precision, and sensitivity of the analysis.[15][16]

Q2: How can I determine if my Flavidinin analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a Flavidinin standard into the mass spectrometer post-column while injecting a blank, extracted matrix sample.[3][17][18][19] Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.[3][17][18]

  • Post-Extraction Addition: This is a quantitative method where a known amount of Flavidinin is spiked into a blank matrix extract and the response is compared to that of the same amount of Flavidinin in a neat solvent.[11][12][15][17][20][21] This allows for the calculation of the matrix factor (MF) or percent matrix effect.[15]

Q3: What is the best way to compensate for matrix effects?

A3: The most effective method is the use of a stable isotope-labeled internal standard (SIL-IS) of Flavidinin.[8][9][10][22] A SIL-IS has nearly identical chemical and physical properties to Flavidinin and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for reliable correction of the analyte signal. If a SIL-IS is not available, matrix-matched calibration or the standard addition method are viable alternatives.[1][11][12]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[11][13][23] However, this approach also dilutes Flavidinin, which may compromise the sensitivity of the assay, especially for low-concentration samples.[11][23] This strategy is only feasible if the assay has a very high sensitivity.[11][23]

Q5: Which sample preparation technique is best for minimizing matrix effects?

A5: The choice of sample preparation technique depends on the complexity of the sample matrix.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts and may not be sufficient for complex matrices, as it can leave many interfering substances like phospholipids in the sample.[5][6][7]

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT and can provide cleaner samples.[4][6]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a wide range of interfering components, providing the cleanest extracts and minimizing matrix effects.[1][6]

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on matrix effects, as reported in the literature. A Matrix Factor (MF) of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Sample Preparation Technique Analyte Matrix Average Matrix Factor (MF) Reference
Protein PrecipitationNevirapineHuman Plasma0.30[6]
Liquid-Liquid ExtractionNevirapineHuman Plasma0.80[6]
Solid-Phase ExtractionNevirapineHuman Plasma0.99[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

Objective: To quantify the extent of ion suppression or enhancement for Flavidinin in a given matrix.

Materials:

  • Blank matrix (e.g., plasma, urine, tissue homogenate) free of Flavidinin.

  • Flavidinin standard stock solution.

  • Neat solvent (typically the mobile phase starting composition).

  • Your established sample preparation method and LC-MS system.

Procedure:

  • Prepare two sets of samples:

    • Set A (Analyte in Neat Solvent): Spike a known amount of Flavidinin standard into the neat solvent to achieve a final concentration within the linear range of your assay.

    • Set B (Analyte in Post-Extracted Matrix): Process a blank matrix sample using your established extraction procedure. After the final extraction step, spike the same amount of Flavidinin standard as in Set A into the extracted blank matrix.

  • Analyze Samples: Inject both sets of samples (in triplicate) into the LC-MS system and record the peak area of Flavidinin.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak area of Flavidinin in Set B) / (Mean peak area of Flavidinin in Set A)

  • Interpret the Results:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • A common acceptance criterion is an MF value between 0.8 and 1.2.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spiking Post-Extraction Spiking cluster_analysis LC-MS Analysis & Calculation blank_matrix Blank Matrix extract_blank Extract Blank Matrix blank_matrix->extract_blank neat_solvent Neat Solvent spike_solvent Spike Flavidinin into Neat Solvent (Set A) neat_solvent->spike_solvent spike_extract Spike Flavidinin into Extract (Set B) extract_blank->spike_extract lcms_analysis Analyze Set A & Set B via LC-MS spike_extract->lcms_analysis spike_solvent->lcms_analysis calculate_mf Calculate Matrix Factor (MF) lcms_analysis->calculate_mf

Caption: Workflow for Quantifying Matrix Effects.

troubleshooting_logic start Poor Sensitivity/ Accuracy/ Reproducibility assess_me Assess Matrix Effect (Post-Extraction Addition) start->assess_me me_significant Matrix Effect Significant? assess_me->me_significant optimize_prep Optimize Sample Prep (SPE, LLE) me_significant->optimize_prep Yes other_issues Investigate Other Issues (e.g., Instrument Performance) me_significant->other_issues No optimize_lc Optimize Chromatography optimize_prep->optimize_lc use_sil_is Use SIL-IS or Matrix-Matched Calibrants optimize_lc->use_sil_is end Method Optimized use_sil_is->end

Caption: Troubleshooting Logic for Matrix Effects.

References

Validation & Comparative

Flavidinin's Antioxidant Power: A Comparative Analysis Against Common Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of antioxidant research, Flavidinin is emerging as a compound of interest. This guide offers a detailed comparison of its antioxidant capacity relative to other well-known phenols, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by available experimental data. While quantitative data for Flavidinin remains limited in publicly accessible literature, this guide synthesizes current knowledge to draw meaningful comparisons and highlight areas for future investigation.

Unveiling Antioxidant Potential: A Side-by-Side Look

The antioxidant capacity of a compound is its ability to neutralize harmful free radicals, which are unstable molecules that can cause cellular damage. This capacity is commonly measured using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are often expressed as an IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) for DPPH and ABTS assays, and as Trolox Equivalents (TE) for the ORAC assay. A lower IC50 value indicates a higher antioxidant potency.

While a direct quantitative comparison for Flavidinin is challenging due to the absence of specific IC50 or ORAC values in the reviewed scientific literature, a key study provides a qualitative assessment. Research indicates that Flavidinin exhibits more potent radical scavenging activity than Butylated Hydroxyanisole (BHA), a commonly used synthetic antioxidant. In a beta-carotene-linoleate model system, Flavidinin demonstrated very good antioxidant activity (90.2%), nearly equivalent to that of BHA at the same concentration.

To provide a quantitative perspective, the table below summarizes the antioxidant capacities of three widely studied phenolic compounds: Quercetin, Gallic Acid, and Caffeic Acid, based on data from various studies.

Comparative Antioxidant Capacity of Selected Phenols

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)ORAC (µmol TE/g)
Flavidinin Data Not AvailableData Not AvailableData Not Available
Quercetin 4.60 - 19.171.74 - 2.9510.7 - 11.5
Gallic Acid 2.6 - 15.31.50 - 1.90Data Not Available
Caffeic Acid 5.9 - 51.80.63 - 1.81Data Not Available

Disclaimer: The values presented are sourced from multiple studies and may vary depending on the specific experimental conditions. The absence of quantitative data for Flavidinin highlights a significant research gap.

The Cellular Defense Mechanism: Nrf2 Signaling Pathway

Phenolic compounds, including flavonoids, exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. A critical pathway in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. However, in the presence of oxidative stress or electrophilic compounds like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an enhanced cellular antioxidant defense system.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Flavonoids Flavonoids Flavonoids->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Releases Nrf2_released Nrf2 Keap1_Nrf2->Nrf2_released Releases Nrf2_nucleus Nrf2 Nrf2_released->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant & Cytoprotective Genes Transcription->Antioxidant_Genes Upregulates

Figure 1. The Keap1-Nrf2-ARE signaling pathway.

Experimental Methodologies

To ensure the reproducibility and validity of antioxidant capacity studies, standardized experimental protocols are essential. Below are the detailed methodologies for the DPPH, ABTS, and ORAC assays.

DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of 0.1 mM. The solution is kept in the dark to prevent degradation.

  • Sample Preparation: The test compounds (Flavidinin and other phenols) are dissolved in a suitable solvent (e.g., methanol or ethanol) to prepare a series of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, a specific volume of each sample concentration is mixed with the DPPH working solution.

    • A control well is prepared with the solvent and DPPH solution.

    • The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the sample concentration.

ABTS Radical Cation Decolorization Assay
  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.

  • Assay Procedure:

    • A specific volume of each sample concentration is added to the ABTS•+ working solution.

    • The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve prepared with Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation:

    • A fluorescein stock solution is prepared in a phosphate buffer (pH 7.4).

    • A 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution (a free radical initiator) is freshly prepared in the same buffer.

    • A Trolox stock solution is prepared for the standard curve.

  • Assay Procedure:

    • In a black 96-well microplate, the fluorescein solution, the test sample (or Trolox standard), and the buffer are mixed.

    • The plate is pre-incubated at 37°C.

    • The reaction is initiated by adding the AAPH solution to all wells.

  • Measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox Equivalents per gram or milliliter of the sample (µmol TE/g or µmol TE/mL).

Conclusion and Future Directions

While existing research qualitatively positions Flavidinin as a potent antioxidant, a significant gap remains in the quantitative characterization of its antioxidant capacity. The lack of specific IC50 and ORAC values for Flavidinin makes a direct, robust comparison with other well-established phenols challenging. Future research should prioritize the determination of these quantitative parameters for Flavidinin using standardized DPPH, ABTS, and ORAC assays. Such data would be invaluable for the scientific community, enabling a more precise evaluation of Flavidinin's potential in the development of novel antioxidant-based therapeutics and nutraceuticals. Further investigation into its interaction with cellular antioxidant pathways, such as the Nrf2 signaling cascade, will also be crucial in elucidating its complete mechanism of action.

A Comparative Analysis of the Cytotoxicity of Flavonoids and Conventional Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of flavonoids, a diverse class of natural compounds, against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. While this analysis focuses on the broader class of flavonoids due to the extensive availability of experimental data, it is important to note that specific flavonoids, such as Flavidinin, exhibit cytotoxic effects on certain cancer cell lines. For instance, Flavidinin has demonstrated IC50 values of approximately 44 µM and 48 µM on A549 (lung carcinoma) and MCF-7 (breast cancer) cell lines, respectively, after 48 hours of treatment[1]. This guide aims to contextualize the potential of such specific compounds by examining the well-documented anticancer activities of the wider flavonoid family.

The following sections present a compilation of cytotoxicity data, detailed experimental protocols for assessing cell viability, and an exploration of the molecular signaling pathways through which these compounds exert their effects.

Quantitative Cytotoxicity Data: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for representative flavonoids and standard chemotherapeutic agents across various human cancer cell lines, providing a quantitative basis for comparison. It is important to note that IC50 values can vary based on experimental conditions such as exposure time and the specific assay used.

CompoundCancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)
Flavonoids
QuercetinK562Chronic Myelogenous Leukemia~2048
RT112Bladder Carcinoma~3548
LuteolinK562Chronic Myelogenous Leukemia~1048
RT112Bladder Carcinoma~1548
ApigeninK562Chronic Myelogenous Leukemia~1548
RT112Bladder Carcinoma~2048
ChrysinU937Leukemia166
KYSE-510Esophageal Squamous Carcinoma63Not Specified
Anticancer Drugs
DoxorubicinMDA-MB-231Breast Cancer0.924
MCF-7Breast Cancer2.224
HeLaCervical Cancer1.45 - 3.7Not Specified
CisplatinA549Lung CancerVariesNot Specified
MCF-7Breast CancerVaries48 - 72
HeLaCervical CancerVaries48 - 72
PaclitaxelVariousBreast, Ovarian, Lung, etc.0.0025 - 0.007524
MKN-28, MKN-45Stomach Cancer<0.01Not Specified

Note: IC50 values for Cisplatin are highly variable in the literature depending on the specific experimental setup and are often used as a reference standard.[2]

Experimental Protocols: Assessing Cytotoxicity

The data presented above is frequently obtained using the MTT assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol outlines the key steps for determining the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., Flavidinin, Doxorubicin) in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the compound's solvent) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3][4]

  • Formazan Solubilization:

    • After the incubation period, carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570-590 nm.[4]

    • Subtract the absorbance of a blank (medium and MTT solution only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting an in vitro cytotoxicity assay.

G Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell line) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment (Incubate with compound) compound_prep->treatment seeding->treatment reagent_add Add Viability Reagent (e.g., MTT) treatment->reagent_add incubation Incubation (Allow for color development) reagent_add->incubation solubilize Solubilization (Dissolve formazan crystals) incubation->solubilize read_plate Read Absorbance (Spectrophotometer) solubilize->read_plate calculate Calculate % Viability read_plate->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: A flowchart of the MTT assay for cytotoxicity testing.

Mechanisms of Action: Signaling Pathways

The cytotoxic effects of flavonoids and standard anticancer drugs are mediated by their interaction with various cellular signaling pathways that control cell proliferation, survival, and death.

Flavonoids: Multi-Targeted Natural Compounds

Flavonoids exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously.[6][7] They can act as pro-oxidants in cancer cells, leading to increased reactive oxygen species (ROS) which triggers apoptosis.[6][7] Additionally, flavonoids are known to modulate key signaling pathways that are often dysregulated in cancer, such as PI3K/Akt, MAPK, and NF-κB, thereby inhibiting cell proliferation and inducing programmed cell death.[6][8]

G Generalized Anticancer Signaling Pathway of Flavonoids cluster_pathways Modulated Signaling Pathways cluster_effects Cellular Outcomes flavonoid Flavonoids pi3k PI3K/Akt Pathway flavonoid->pi3k modulates mapk MAPK Pathway flavonoid->mapk modulates nfkb NF-κB Pathway flavonoid->nfkb modulates ros ↑ ROS Production flavonoid->ros modulates proliferation ↓ Proliferation pi3k->proliferation apoptosis ↑ Apoptosis pi3k->apoptosis arrest Cell Cycle Arrest pi3k->arrest mapk->proliferation mapk->apoptosis mapk->arrest nfkb->proliferation nfkb->apoptosis ros->apoptosis

Caption: Flavonoids modulate multiple signaling pathways to induce anticancer effects.

Doxorubicin: DNA Intercalation and Topoisomerase II Poisoning

Doxorubicin is an anthracycline antibiotic that primarily exerts its cytotoxic effects by intercalating into DNA, which disrupts DNA replication and transcription.[9] It also inhibits the enzyme topoisomerase II, leading to the accumulation of double-strand breaks in DNA. This extensive DNA damage triggers cell cycle arrest and activates apoptotic pathways, ultimately leading to cell death.[9]

G Doxorubicin Signaling Pathway dox Doxorubicin dna Nuclear DNA dox->dna intercalates top2 Topoisomerase II dox->top2 poisons intercalation DNA Intercalation dna->intercalation inhibition Enzyme Inhibition top2->inhibition ds_breaks DNA Double-Strand Breaks intercalation->ds_breaks inhibition->ds_breaks damage_response DNA Damage Response (e.g., p53 activation) ds_breaks->damage_response apoptosis Apoptosis damage_response->apoptosis

Caption: Doxorubicin induces apoptosis via DNA damage and enzyme inhibition.

Cisplatin: DNA Adduct Formation

Cisplatin is a platinum-based drug that exerts its anticancer effects by forming cross-links with DNA, creating DNA adducts.[7] These adducts distort the DNA structure, interfering with DNA replication and transcription. The cellular machinery recognizes this damage and, if it cannot be repaired, initiates signaling pathways that lead to apoptosis.[7]

G Cisplatin Signaling Pathway cisplatin Cisplatin dna Nuclear DNA cisplatin->dna binds to adducts DNA Adducts (Intra-strand crosslinks) dna->adducts replication_block Replication & Transcription Blockage adducts->replication_block damage_signal DNA Damage Signaling (e.g., p53, MAPK activation) replication_block->damage_signal apoptosis Apoptosis damage_signal->apoptosis

Caption: Cisplatin causes cell death by forming DNA adducts.

Paclitaxel: Microtubule Stabilization

Paclitaxel belongs to the taxane class of drugs and has a unique mechanism of action. It binds to microtubules, which are essential components of the cell's cytoskeleton, and stabilizes them, preventing their normal dynamic assembly and disassembly. This disruption of microtubule function interferes with mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

G Paclitaxel Signaling Pathway paclitaxel Paclitaxel microtubules Microtubules paclitaxel->microtubules binds to stabilization Microtubule Stabilization (Inhibition of depolymerization) microtubules->stabilization mitotic_spindle Defective Mitotic Spindle stabilization->mitotic_spindle arrest G2/M Phase Arrest mitotic_spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Paclitaxel disrupts mitosis by stabilizing microtubules.

References

Unveiling the In Vivo Potential of Flavidinin: A Comparative Guide to Preclinical Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic promise of novel compounds, the transition from in vitro activity to in vivo efficacy is a critical juncture. This guide provides a comparative framework for validating the biological activity of Flavidinin, a flavonoid of emerging interest, by drawing parallels with the well-documented in vivo effects of structurally related and extensively studied flavonoids: Apigenin, Quercetin, Naringenin, and Hesperidin. We present a comprehensive overview of their anticancer and anti-inflammatory properties, supported by experimental data, detailed protocols, and signaling pathway visualizations to inform the design of robust in vivo studies for Flavidinin.

Data Presentation: A Comparative Analysis of In Vivo Efficacy

The following tables summarize the quantitative data from various preclinical in vivo studies, offering a benchmark for evaluating the potential of Flavidinin.

Anticancer Activity in Xenograft Models
CompoundDoseAnimal ModelCancer Cell LineTumor Growth InhibitionCitation
Apigenin 50 mg/kg/day (i.p.)Nude MiceBT-474 (Breast)~66% reduction in tumor size compared to vehicle[1]
25 mg/kg (oral)Nude MiceA375SM (Melanoma)35.0% tumor inhibition rate[2][3]
50 mg/kg (oral)Nude MiceA375SM (Melanoma)15.4% tumor inhibition rate[2][3]
20 µ g/mouse/day (oral)Athymic Nude Mice22Rv1 (Prostate)Delayed tumor establishment[4]
50 µ g/mouse/day (oral)Athymic Nude Mice22Rv1 (Prostate)Delayed tumor establishment[4]
Naringenin Not SpecifiedSarcoma S-180-implanted miceSarcoma S-180Inhibition of tumor growth[5]
Anti-inflammatory Activity in Animal Models
CompoundDoseAnimal ModelInflammatory ModelEfficacyCitation
Quercetin 10 mg/kgRatsCarrageenan-induced air pouchSignificant reduction in exudate volume, protein, and cell counts[6]
Hesperidin 10, 25, 50 mg/kg (oral)C57BL/6 MiceMechanical Ventilation-induced lung inflammationReduced influx of inflammatory cells and markers[7]
Ellagic Acid (for comparison) 1, 3, 10, 30 mg/kg (i.p.)RatsCarrageenan-induced paw edemaDose-dependent reduction in paw edema[8]

Experimental Protocols: Methodologies for Key In Vivo Experiments

Detailed and standardized protocols are paramount for reproducible and comparable in vivo research. Below are methodologies for commonly employed models to assess anticancer and anti-inflammatory activities.

Xenograft Tumor Model for Anticancer Activity

This protocol is a generalized procedure based on studies with flavonoids like Apigenin.[1][3][4]

  • Animal Model: Athymic nude mice (nu/nu), 5-6 weeks old, are commonly used due to their compromised immune system, which prevents rejection of human tumor xenografts.

  • Cell Culture and Inoculation: The human cancer cell line of interest (e.g., BT-474, A375SM, 22Rv1) is cultured under standard conditions.[1][3][4] A suspension of approximately 1 x 10^6 cells in a suitable medium (e.g., PBS or media mixed with Matrigel) is injected subcutaneously into the flank of each mouse.[4]

  • Treatment Regimen: Once tumors are palpable or reach a specific size, animals are randomly assigned to treatment and control groups. The test compound (e.g., Apigenin) is administered at predetermined doses (e.g., 25-50 mg/kg) via the desired route (e.g., intraperitoneal injection or oral gavage) daily or on a set schedule for a specified period (e.g., 21 days).[1][3] The control group receives the vehicle alone.

  • Tumor Measurement: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is a common method for volume calculation.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues can be collected for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis indicators (e.g., TUNEL assay), or Western blotting for protein expression analysis.[2][3]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This protocol is a standard model for acute inflammation and is based on studies evaluating flavonoids and other anti-inflammatory agents.[8]

  • Animal Model: Wistar or Sprague-Dawley rats are frequently used for this assay.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.

  • Treatment: The test compound (e.g., Quercetin) or a standard anti-inflammatory drug (e.g., Indomethacin) is administered, typically intraperitoneally or orally, at a specified time before or after the carrageenan injection (e.g., 30-60 minutes prior).[6][8]

  • Measurement of Paw Edema: The volume of the paw is measured at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The degree of swelling is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage inhibition of edema is calculated using the formula: % Inhibition = (1 - Vt/Vc) x 100, where Vt is the average increase in paw volume in the treated group, and Vc is the average increase in paw volume in the control group.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize key signaling pathways implicated in the biological activities of flavonoids and a typical experimental workflow.

experimental_workflow cluster_preclinical In Vivo Study Initiation cluster_treatment Treatment Phase cluster_monitoring Data Collection cluster_analysis Endpoint Analysis animal_model Select Animal Model (e.g., Nude Mice) cell_culture Culture Cancer Cells (e.g., BT-474) inoculation Subcutaneous Cell Inoculation cell_culture->inoculation tumor_growth Allow Tumor Growth to Palpable Size inoculation->tumor_growth randomization Randomize Animals into Groups tumor_growth->randomization treatment Administer Flavidinin or Vehicle (Control) randomization->treatment measurement Measure Tumor Volume (Twice Weekly) treatment->measurement body_weight Monitor Body Weight and Health measurement->body_weight euthanasia Euthanize Animals at Study End body_weight->euthanasia excision Excise and Weigh Tumors euthanasia->excision tissue_analysis Histological and Molecular Analysis excision->tissue_analysis

Caption: A typical experimental workflow for an in vivo xenograft tumor model.

nf_kb_pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription lps LPS tlr4 TLR4 lps->tlr4 tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tlr4->ikk tnfr->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocates genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) nfkb_nuc->genes activates flavonoids Apigenin, Quercetin, Naringenin, Hesperidin flavonoids->ikk inhibit flavonoids->nfkb_nuc inhibit

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

mapk_pathway cluster_stimulus Cellular Stress/Growth Factors cluster_cascade MAPK Cascade cluster_nuclear Nuclear Events stimuli Stress / Mitogens ras Ras stimuli->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk erk_nuc ERK1/2 erk->erk_nuc translocates transcription_factors Transcription Factors (e.g., AP-1) erk_nuc->transcription_factors activates gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression regulates flavonoids Apigenin, Quercetin, Naringenin flavonoids->raf inhibit flavonoids->mek inhibit

References

Comparative Analysis of Flavidinin Content in Orchid Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative overview of Flavidinin, a 9,10-dihydrophenanthrene derivative, across various orchid species. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. While quantitative comparative data on Flavidinin content across different orchid species is not extensively available in the current literature, this document compiles existing knowledge on its presence, along with detailed experimental protocols for its extraction and characterization, and insights into its potential biological activities and associated signaling pathways.

Presence of Flavidinin in Orchid Species

Flavidinin has been identified as a constituent of several orchid species. Notably, it has been isolated from Coelogyne flavida, Pholidota articulata, and Otochilus fusca[1][2]. Further studies have also confirmed its presence in species of the Bulbophyllum genus[2]. The structural elucidation of Flavidinin in these species has been primarily achieved through spectroscopic methods, including NMR and mass spectrometry[2].

While the presence of Flavidinin is confirmed in these species, a direct comparative analysis of its concentration is a subject for future research. The lack of standardized quantification across studies makes it challenging to provide a comparative table of Flavidinin content at this time. Researchers are encouraged to undertake quantitative studies, such as through High-Performance Liquid Chromatography (HPLC), to determine the varying concentrations of Flavidinin in different orchid species and even within different parts of the same plant.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of Flavidinin from orchidaceous plants, based on established phytochemical techniques.

Extraction and Isolation of Flavidinin

A general procedure for the extraction and isolation of Flavidinin from orchid plant material involves the following steps:

  • Plant Material Collection and Preparation: Fresh plant material (e.g., whole plants, pseudobulbs, or leaves) of the target orchid species is collected, washed, and air-dried. The dried material is then ground into a coarse powder.

  • Solvent Extraction: The powdered plant material is subjected to solvent extraction, typically using a non-polar solvent like petroleum ether or hexane to remove lipids, followed by extraction with a more polar solvent such as methanol or ethanol to extract the desired phenolic compounds, including Flavidinin. This can be performed using a Soxhlet apparatus or through maceration.

  • Fractionation: The crude extract is then concentrated under reduced pressure and subjected to fractionation. This is often achieved through liquid-liquid partitioning with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Flavidinin, being a moderately polar compound, is expected to be enriched in the ethyl acetate or chloroform fraction.

  • Chromatographic Purification: The enriched fraction is then subjected to further purification using chromatographic techniques. Column chromatography over silica gel is a common first step, with elution gradients of solvents like hexane-ethyl acetate or chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing Flavidinin are pooled and may require further purification by preparative TLC or HPLC to yield the pure compound.

Characterization of Flavidinin

The structural identity and purity of the isolated Flavidinin are confirmed using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of Flavidinin. These techniques provide detailed information about the proton and carbon environments in the molecule, allowing for the assignment of all atoms and confirmation of the 9,10-dihydrophenanthrene skeleton.[3][4][5][6][7]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of Flavidinin and to obtain fragmentation patterns that can further confirm its structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the Flavidinin molecule, such as hydroxyl and aromatic moieties.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to help identify the chromophoric system.

Biological Activities and Signaling Pathways

Flavonoids, the broader class of compounds to which Flavidinin belongs, are known to possess a range of biological activities, including anti-inflammatory and anticancer properties[8][9][10][11][12]. The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Flavonoids can exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][13][14][15] These pathways are crucial in the production of inflammatory mediators like cytokines and chemokines. By inhibiting these pathways, flavonoids can reduce the inflammatory response.

Anticancer Activity

The anticancer potential of flavonoids is also linked to their ability to modulate signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[9][10][11][12] For instance, flavonoids can induce apoptosis in cancer cells by interfering with the NF-κB and other survival pathways. They can also inhibit tumor growth by suppressing pathways that promote cell proliferation and angiogenesis.

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental workflow and the potential biological mechanisms of Flavidinin, the following diagrams are provided.

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_characterization Characterization Orchid Orchid Plant Material Powder Powdered Material Orchid->Powder Crude_Extract Crude Methanolic Extract Powder->Crude_Extract Methanol Extraction Fractions Solvent Fractions (Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Fractions Liquid-Liquid Partitioning Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography TLC TLC Analysis Column_Chromatography->TLC Fraction Monitoring HPLC Preparative HPLC TLC->HPLC Further Purification Pure_Flavidinin Pure Flavidinin HPLC->Pure_Flavidinin NMR NMR Spectroscopy (¹H, ¹³C) Pure_Flavidinin->NMR MS Mass Spectrometry Pure_Flavidinin->MS IR_UV IR & UV-Vis Spectroscopy Pure_Flavidinin->IR_UV

Figure 1: Experimental workflow for the extraction and characterization of Flavidinin.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Cellular Response Stimulus e.g., LPS, Cytokines MAPK MAPK Pathway Stimulus->MAPK NFkB_Pathway IKK Stimulus->NFkB_Pathway Nucleus Nucleus MAPK->Nucleus NFkB NF-κB NFkB_Pathway->NFkB Phosphorylates & Activates IκB IκB NFkB_Pathway->IκB Phosphorylates & Degrades NFkB->Nucleus Translocation IκB->NFkB Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Flavidinin Flavidinin Flavidinin->MAPK Inhibition Flavidinin->NFkB_Pathway Inhibition

Figure 2: Potential mechanism of Flavidinin's anti-inflammatory action via MAPK and NF-κB pathways.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Flavonoid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of flavonoids is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of common analytical methods for flavonoid quantification, using Quercetin as a representative analyte. The principles and methodologies described herein are broadly applicable to other flavonoids.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry are three widely employed techniques. The following table summarizes their typical performance characteristics for flavonoid quantification.

Performance ParameterHPLC-DADLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999[1]> 0.993[2]> 0.99
Accuracy (% Recovery) 97 - 105%[1]93 - 103%[2]95 - 105%
Precision (% RSD) < 2%[1]< 15%[2]< 5%
Limit of Detection (LOD) 0.006–0.015 µg/mL[1]< 5 nM[2]~1 µg/mL
Limit of Quantitation (LOQ) 0.020–0.052 µg/mL[1]< 5 nM[2]~3 µg/mL
Specificity HighVery HighLow to Moderate
Cost ModerateHighLow
Throughput ModerateHigh[2]High

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results.

1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the separation and quantification of flavonoids.[1]

  • Sample Preparation: Accurately weigh the powdered sample (e.g., 1 g) and sonicate with a suitable solvent mixture (e.g., methanol and 0.2% aqueous formic acid)[1]. Filter the extract through a 0.45-µm membrane filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[3].

    • Mobile Phase: A gradient elution is typically used, for example, with methanol (Solvent A) and 0.2% formic acid in water (Solvent B)[1].

    • Flow Rate: 1.0 mL/min[1][3].

    • Detection: Diode-Array Detector set at the maximum absorption wavelength of the target flavonoid (e.g., 279 nm for Baicalin)[3].

  • Quantification: Create a calibration curve by injecting standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for complex matrices and low concentration analytes.[4][5][6]

  • Sample Preparation: Sample preparation often involves protein precipitation for biological samples (e.g., with acetonitrile) or solid-phase extraction (SPE) for cleaner samples[6].

  • Chromatographic Conditions:

    • Column: A UPLC C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is often used for rapid analysis[6].

    • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is a common mobile phase[6].

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is frequently used for flavonoids[6][7].

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which enhances selectivity[6][7].

  • Quantification: Similar to HPLC-DAD, quantification is achieved using a calibration curve prepared with standards.

3. UV-Visible (UV-Vis) Spectrophotometry

This is a simpler and more accessible method, often used for the quantification of total flavonoid content.[8][9]

  • Sample Preparation: Extract the flavonoids from the sample using a suitable solvent (e.g., ethanol).

  • Procedure:

    • Prepare a calibration curve using a standard flavonoid solution (e.g., Quercetin).

    • For the sample, an aluminum chloride colorimetric method is common. Mix the sample extract with a solution of aluminum chloride.

    • Allow the reaction to proceed for a specific time to develop color.

    • Measure the absorbance at the wavelength of maximum absorption (e.g., around 415 nm).

  • Quantification: The total flavonoid content is calculated from the calibration curve and expressed as equivalents of the standard used.

Cross-Validation Workflow

Cross-validation is a statistical method used to assess the performance and predictive capability of a calibration model, ensuring the analytical method is robust and reliable.[10][11][12][13] The following diagram illustrates a typical k-fold cross-validation workflow.

cross_validation_workflow cluster_loop Cross-Validation Loop dataset Full Dataset split Split into k-folds dataset->split loop_start For each fold i in k split->loop_start train_test_split Fold i = Test Set Remaining k-1 folds = Training Set loop_start->train_test_split i=1...k aggregate Aggregate Performance Metrics loop_start->aggregate Loop Complete train_model Train Calibration Model train_test_split->train_model evaluate_model Evaluate on Test Set (Fold i) train_model->evaluate_model store_metric Store Performance Metric (e.g., RMSE, R²) evaluate_model->store_metric store_metric->loop_start next i final_model Final Model Performance aggregate->final_model

Caption: K-fold cross-validation workflow for analytical method validation.

References

A Comparative Guide to the Structure-Activity Relationships of Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate relationship between the chemical structure of a flavonoid and its resulting biological activity is a cornerstone of natural product chemistry and drug discovery. While a specific compound named "Flavidinin" is not prominently documented in scientific literature, this guide will explore the well-established structure-activity relationships (SAR) of common flavonoids, providing a framework for understanding how structural modifications can influence their therapeutic potential. This analysis will serve as a proxy for understanding the potential SAR of a novel flavonoid like "Flavidinin" and its analogs.

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for a wide array of biological activities including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The biological activity of flavonoids is intrinsically linked to their molecular structure, including the arrangement of hydroxyl groups, the presence of a C2-C3 double bond in the C-ring, and the substitution patterns on the A and B rings.[2][3]

Quantitative Comparison of Flavonoid Activity

The following table summarizes the biological activities of representative flavonoids, illustrating how minor structural changes can lead to significant differences in potency.

CompoundStructureBiological ActivityIC50/EC50 (µM)Reference
Quercetin 3,3',4',5,7-PentahydroxyflavoneAntioxidant (DPPH scavenging)~5[4]
Neuroprotection (against oxytosis)~3.12[5]
Luteolin 3',4',5,7-TetrahydroxyflavoneNeuroprotection (against oxytosis)~6.25[5]
Eriodictyol 3',4',5,7-TetrahydroxyflavanoneNeuroprotection (against oxytosis)~3.12[5]
Fisetin 3,3',4',7-TetrahydroxyflavoneNeuroprotection (against oxytosis)~6.25[5]
Rutin Quercetin-3-O-rutinosideAnti-inflammatory (inhibition of NF-κB)-[6]
Diosmin Diosmetin-7-O-rutinosideAnti-inflammatory (reduction of TNF-α)-[6]

Key Observations from SAR Data:

  • Hydroxylation: The number and position of hydroxyl groups are critical for antioxidant activity. The presence of a catechol group (3',4'-dihydroxy) in the B-ring, as seen in quercetin and luteolin, is a significant contributor to free radical scavenging.

  • C2-C3 Double Bond: The saturation of the C2-C3 double bond in the C-ring, which converts a flavone (like luteolin) to a flavanone (like eriodictyol), can impact certain biological activities. In the case of neuroprotection against oxytosis, eriodictyol showed comparable or slightly better activity than luteolin.[5]

  • Glycosylation: The addition of a sugar moiety, as in rutin (a glycoside of quercetin), can alter the bioavailability and activity of the flavonoid. While specific IC50 values are not always directly comparable due to different assay conditions, glycosylation is known to influence the pharmacokinetic properties of flavonoids.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. Below are representative protocols for key assays used to evaluate flavonoid activity.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to determine the antioxidant capacity of a compound.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the test flavonoid in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add a specific volume of the DPPH solution to varying concentrations of the test compound.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Ascorbic acid or another known antioxidant is used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.[4]

2. Neuroprotection Assay against Oxytosis/Ferroptosis in HT22 Cells

This cell-based assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Principle: HT22 murine hippocampal cells are susceptible to glutamate-induced oxidative stress (oxytosis), which can lead to a form of iron-dependent cell death known as ferroptosis. The neuroprotective effect of a compound is assessed by its ability to prevent this cell death.

  • Procedure:

    • Culture HT22 cells in an appropriate medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

    • Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test flavonoid for a defined period (e.g., 1-2 hours).

    • Induce oxytosis by adding a toxic concentration of glutamate (e.g., 5 mM) or ferroptosis by adding erastin.

    • Incubate the cells for a further period (e.g., 24 hours).

    • Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the medium.

    • A known neuroprotective agent can be used as a positive control.

    • The percentage of cell viability is calculated relative to untreated control cells. The EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect) can then be determined.[5]

Visualizing Structure-Activity Relationships and Experimental Workflows

Graphical representations are invaluable for conceptualizing complex biological processes and experimental designs.

SAR_Flavonoids cluster_structure Structural Features cluster_activity Biological Activity A_ring A-Ring (Hydroxylation) Antioxidant Antioxidant A_ring->Antioxidant Influences Neuroprotective Neuroprotective A_ring->Neuroprotective Contributes B_ring B-Ring (Hydroxylation, Catechol) B_ring->Antioxidant Crucial Anti_inflammatory Anti-inflammatory B_ring->Anti_inflammatory Important B_ring->Neuroprotective Significant C_ring C-Ring (C2-C3 double bond, 3-OH group) C_ring->Antioxidant Enhances C_ring->Anti_inflammatory Modulates Glycosylation Glycosylation Glycosylation->Antioxidant Modifies Bioavailability Glycosylation->Anti_inflammatory Modifies Bioavailability Anticancer Anticancer

Caption: Key structural features of flavonoids influencing their biological activities.

DPPH_Workflow start Start prepare_reagents Prepare Flavonoid Stock and DPPH Solution start->prepare_reagents reaction_setup Mix Flavonoid Dilutions with DPPH in 96-well plate prepare_reagents->reaction_setup incubation Incubate in Dark (30 minutes) reaction_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging and IC50 Value measurement->calculation end End calculation->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

NFkB_Pathway_Inhibition cluster_cell Cellular Response to Inflammatory Stimulus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB Phosphorylation of IκBα IKK->IkB NFkB_activation NF-κB Activation (p65/p50 translocation) IkB->NFkB_activation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_activation->Gene_expression Flavonoids Flavonoids (e.g., Rutin, Diosmin) Flavonoids->IKK Inhibit Flavonoids->NFkB_activation Inhibit

References

A Comparative Analysis of the Efficacy of Dihydrophenanthrenes in Oncology and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a profound exploration of natural compounds, with dihydrophenanthrenes emerging as a promising class of molecules. These compounds, predominantly isolated from Orchidaceae and Combretaceae plant families, have demonstrated a spectrum of biological activities, including potent cytotoxic, antioxidant, and anti-inflammatory effects. This guide provides a comparative overview of the efficacy of several dihydrophenanthrene derivatives, supported by experimental data, to aid in the evaluation of their therapeutic potential.

It is important to note that a comprehensive search for "Flavidinin" did not yield any specific data within the current scientific literature. Therefore, this guide will focus on a comparative analysis of other well-documented dihydrophenanthrenes.

Cytotoxic Efficacy Against Cancer Cell Lines

Dihydrophenanthrenes have shown significant promise as cytotoxic agents against a variety of human cancer cell lines. The following table summarizes the in vitro cytotoxic activity of several dihydrophenanthrene compounds, presenting their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values.

CompoundCancer Cell LineEC50 / IC50 (µg/mL)EC50 / IC50 (µM)Source OrganismReference
Calanquinone B MCF-7 (Breast)< 0.02-Calanthe arisanensis[1]
A549 (Lung)0.45-Calanthe arisanensis[1]
PC-3 (Prostate)0.23-Calanthe arisanensis[1]
Calanhydroquinone A PC-3 (Prostate)1.1-Calanthe arisanensis[1]
MCF-7 (Breast)1.3-Calanthe arisanensis[1]
Calanhydroquinone B PC-3 (Prostate)1.2-Calanthe arisanensis[1]
MCF-7 (Breast)1.5-Calanthe arisanensis[1]
Calanhydroquinone C PC-3 (Prostate)1.8-Calanthe arisanensis[1]
MCF-7 (Breast)2.1-Calanthe arisanensis[1]
6-Methoxycoelonin UACC-62 (Melanoma)-2.59 ± 0.11Combretum laxum[2][3]
MCF-7 (Breast)-4.31 ± 0.15Combretum laxum[2][3]
786-0 (Kidney)-4.45 ± 0.11Combretum laxum[2][3]
2,6-dihydroxy-3,4,7-trimethoxy-9,10-dihydrophenanthrene UACC-62 (Melanoma)-3.86 ± 0.14Combretum laxum[2][3]
Callosin UACC-62 (Melanoma)-> 25Combretum laxum[2][3]
Cymensifin A H460 (Lung)-~25 (at 50 µM significant viability decrease)Cymbidium ensifolium[4]
MCF7 (Breast)-~30 (at 50 µM significant viability decrease)Cymbidium ensifolium[4]
CaCo2 (Colon)-~40 (at 50 µM significant viability decrease)Cymbidium ensifolium[4]
Loroglossol AGS (Gastric)-3.9 x 10-4 M (viability reduction of ~50% at 24h)Himantoglossum robertianum[5]
Hircinol AGS (Gastric)-4.1 x 10-4 M (viability reduction of ~40% at 24h)Himantoglossum robertianum[5]

Experimental Protocol: In Vitro Cytotoxicity Assay

The cytotoxic activity of the dihydrophenanthrenes listed above was generally determined using a sulforhodamine B (SRB) or MTT assay.[6][7] A typical protocol is as follows:

  • Cell Plating: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 × 103 to 1 × 104 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the dihydrophenanthrene compounds, typically dissolved in DMSO and diluted with culture medium. A vehicle control (DMSO) and a positive control (e.g., Paclitaxel) are included.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • Cell Fixation (for SRB assay): The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye, or in the case of an MTT assay, incubated with MTT solution.

  • Measurement: The absorbance of the stained cells (or formazan crystals in the MTT assay) is measured using a microplate reader at a specific wavelength (e.g., 515 nm for SRB).

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the EC50 or IC50 value is determined from the dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assay (SRB/MTT) cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Dihydrophenanthrene Solutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation fixation Fixation (TCA) incubation->fixation staining Staining (SRB/MTT) fixation->staining reading Absorbance Reading staining->reading calculation Calculate % Inhibition reading->calculation ic50 Determine IC50/EC50 calculation->ic50

Cytotoxicity Assay Workflow

Antioxidant Activity

Several dihydrophenanthrenes exhibit potent antioxidant activity, which is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for this assessment.[8][9][10]

CompoundDPPH Radical Scavenging Activity (EC50 in µM)Source OrganismReference
Phoyunnanin A 10.2Pholidota yunnanensis[11]
Phoyunnanin B 8.8Pholidota yunnanensis[11]
Phoyunnanin C 12.5Pholidota yunnanensis[11]
4,4',7,7'-tetrahydroxy-2,2'-dimethoxy-9,9',10,10'-tetrahydro-1,1'-biphenanthrene 15.3Pholidota yunnanensis[11]
Lusianthridin 18.8Pholidota yunnanensis[11]
Eulophiol 55.9Pholidota yunnanensis[11]
2,4,7-trihydroxy-9,10-dihydrophenanthrene 20.5Pholidota yunnanensis[11]
Imbricatin 35.6Pholidota yunnanensis[11]
Callosin 17.7 ± 0.3Combretum laxum[2][3]
6-Methoxycoelonin 32.1 ± 0.5Combretum laxum[2][3]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the dihydrophenanthrene compounds are added to the DPPH solution. A control containing only DPPH and methanol is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Anti-inflammatory Activity

The anti-inflammatory potential of dihydrophenanthrenes is a significant area of investigation. A common in vitro method to assess this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.

CompoundInhibition of NO Production (IC50 in µM)Cell LineSource OrganismReference
Compound 7 (from Bletilla striata) 1.9BV-2 microglial cellsBletilla striata[12]
Compound 32 (from Bletilla striata) 5.0BV-2 microglial cellsBletilla striata[12]
Compound 33 (from Bletilla striata) 1.0BV-2 microglial cellsBletilla striata[12]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture and Seeding: Macrophage or microglial cells (e.g., RAW 264.7 or BV-2) are cultured and seeded in 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the dihydrophenanthrene compounds for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways

The biological effects of dihydrophenanthrenes are mediated through their interaction with various cellular signaling pathways. For instance, some phenanthrenes have been shown to modulate the NF-κB/COX-2 signaling pathway, which is crucial in inflammation and cancer.[13] The diagram below illustrates a simplified representation of this pathway.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor Activation cluster_cytoplasmic Cytoplasmic Signaling Cascade cluster_nuclear Nuclear Translocation & Transcription cluster_inhibition Inhibition by Dihydrophenanthrenes LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB_release NF-κB Release IκBα->NFκB_release NFκB_translocation NF-κB Translocation to Nucleus NFκB_release->NFκB_translocation Gene_expression Gene Transcription (e.g., COX-2) NFκB_translocation->Gene_expression DHP Dihydrophenanthrenes DHP->IKK Inhibits DHP->NFκB_translocation Inhibits DHP->Gene_expression Inhibits

NF-κB Signaling Pathway

Conclusion

The presented data highlights the significant potential of dihydrophenanthrenes as a source of lead compounds for the development of new therapeutics, particularly in the fields of oncology and inflammatory diseases. The variations in efficacy among different derivatives underscore the importance of structure-activity relationship studies to optimize their therapeutic profiles. Further research, including in vivo studies and the elucidation of their mechanisms of action, is warranted to fully explore the clinical potential of this fascinating class of natural products.

References

Independent Verification of Flavidinin's Bioactivities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivities of Flavidinin, a naturally occurring 9,10-dihydrophenanthrene. Due to the limited number of independent studies specifically on isolated Flavidinin, this guide also incorporates data from the extracts of plants in which it is found, namely Acampe praemorsa and Coelogyne ovalis, as well as from other structurally related 9,10-dihydrophenanthrenes to offer a broader context for its potential therapeutic applications.

Data Summary of Bioactivities

The following table summarizes the reported bioactivities of plant extracts containing Flavidinin and compares them with other compounds from the 9,10-dihydrophenanthrene class. It is important to note that the activities of the extracts represent the combined effect of all their phytochemical constituents, not just Flavidinin.

Compound/ExtractBioactivityQuantitative Data (IC50/Zone of Inhibition)Source Organism
Acampe praemorsa ExtractAnticancerIC50: 26.2 µg/ml (methanolic extract on MCF-7 cells)[1][2]Acampe praemorsa
AntibacterialZone of Inhibition: 17mm (ethyl acetate extract against Lactobacillus acidophilus)[1][2]Acampe praemorsa
AntifungalZone of Inhibition: 17mm (ethyl acetate extract against Candida albicans)[1][2]Acampe praemorsa
AntioxidantConcentration-dependent activity against various free radicals[3]Acampe praemorsa
Anti-inflammatoryReported, but quantitative data not specified in the provided results.[4]Acampe praemorsa
Coelogyne ovalis ExtractAntioxidantHigh phenolic and flavonoid contents suggest antioxidant potential.[5]Coelogyne ovalis
AnticancerEthyl acetate extract of Coelogyne stricta showed cytotoxic activity towards HeLa cancer cell line (IC50 47.0 µg/ml).[6]Coelogyne stricta
AntimicrobialEthyl acetate extract of Coelogyne stricta showed maximum antibacterial activity against six microorganisms.[6]Coelogyne stricta
9,10-dihydrophenanthrene derivatives (from Bletilla striata)Anti-inflammatoryIC50 values ranging from 0.78 to 5.52 μM (inhibition of NO production in LPS-induced BV-2 cells).[7]Bletilla striata
PTP1B InhibitoryIC50 values of 3.43–12.30 μM.[7]Bletilla striata
CytotoxicIC50 values ranging from 1.4 to 8.3 μM against various cancer cell lines.[8]Bletilla striata
9,10-dihydrophenanthrene derivatives (general)Antiviral (SARS-CoV-2 3CLpro inhibitors)IC50 values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM for compounds C1 and C2.[9]Synthetic/Isolated

Experimental Protocols

Below are detailed methodologies for key experiments commonly cited in the evaluation of the bioactivities of natural products like Flavidinin.

Antimicrobial Activity Assessment (Agar Well Diffusion Method)
  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specified turbidity, often corresponding to a concentration of 10^8 CFU/mL for bacteria and 10^7 cells/mL for fungi.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Well Preparation: A sterile cork borer is used to create uniform wells (typically 6 mm in diameter) in the agar.

  • Sample Application: A defined volume (e.g., 100 µL) of the test extract or isolated compound at a known concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., plant extract or isolated Flavidinin) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Reaction Mixture Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at 517 nm.

  • Sample Incubation: Different concentrations of the test sample are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the mixture is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.

Visualizations

The following diagrams illustrate a general workflow for the investigation of natural product bioactivities and a potential signaling pathway that could be modulated by compounds with anti-inflammatory properties, such as those in the 9,10-dihydrophenanthrene class.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_analysis Data Analysis plant_material Plant Material (Acampe praemorsa / Coelogyne ovalis) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation antimicrobial Antimicrobial Assays crude_extract->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT) crude_extract->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH) crude_extract->antioxidant anti_inflammatory Anti-inflammatory Assays crude_extract->anti_inflammatory flavidinin Isolated Flavidinin fractionation->flavidinin structure_elucidation Structure Elucidation (NMR, MS) fractionation->structure_elucidation flavidinin->antimicrobial flavidinin->cytotoxicity flavidinin->antioxidant flavidinin->anti_inflammatory data_analysis IC50 / MIC Determination antimicrobial->data_analysis cytotoxicity->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis

General workflow for natural product bioactivity studies.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Inflammation Inflammation Pro_inflammatory_genes->Inflammation Flavidinin Flavidinin / 9,10-dihydrophenanthrenes Flavidinin->IKK Inhibition Flavidinin->NFkB Inhibition of translocation

Hypothetical anti-inflammatory signaling pathway.

References

A Comparative Analysis of Flavonoid Dose-Response in Cancer Cell Lines: Luteolin vs. Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the dose-response curves for two prominent flavonoids, Luteolin and Quercetin, in the context of cancer research. Due to the lack of publicly available data for a compound named "Flavidinin," this guide focuses on these well-researched alternatives to illustrate the principles of dose-response analysis and comparative efficacy. The information presented is collated from various scientific studies and is intended to provide a framework for similar analyses in drug discovery and development.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Luteolin and Quercetin across various cancer cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Luteolin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Duration of Treatment (hours)Reference
LoVoColon Cancer66.7024[1]
LoVoColon Cancer30.4772[1]
GLC4Lung Cancer40.9Not Specified[2]
COLO 320Colon Cancer32.5Not Specified[2]
A549Lung Carcinoma3.1Not Specified[2]
B16 melanoma 4A5Melanoma2.3Not Specified[2]
CCRF-HSB-2T-cell Leukemia2.0Not Specified[2]
TGBC11TKBGastric Cancer1.3Not Specified[2]
HL60Leukemia15Not Specified[2][3]
A431Squamous Cell Cancer19Not Specified[2]
NCI-ADR/RESMultidrug Resistant~4524[4]
MCF-7/MitoRMultidrug Resistant~3548[4]

Table 2: IC50 Values of Quercetin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Duration of TreatmentReference
SKOV-3Ovarian Cancer50 - 130Time-dependent[5]
MCF-7Breast Cancer50 - 130Time-dependent[5]
B164A5Murine Melanoma25 - 15024 - 72 hours[5]
A431Squamous Cell Cancer21Not Specified[2]

Experimental Protocols

Determination of Dose-Response and IC50 Values via MTT Assay

This protocol outlines a standard method for determining the cytotoxic effects of compounds like Luteolin and Quercetin on cancer cell lines.

1. Cell Culture:

  • Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

3. Compound Treatment:

  • A stock solution of the test compound (Luteolin or Quercetin) is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are made to achieve a range of final concentrations.

  • The culture medium is replaced with a medium containing the different concentrations of the test compound. Control wells receive medium with the solvent at the same final concentration.

4. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

5. MTT Assay:

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

6. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.

  • A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration.

  • The IC50 value is determined from the curve using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Luteolin and a typical experimental workflow for dose-response analysis.

Luteolin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K MAPK MAPK Receptor Tyrosine Kinases->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NF-κB NF-κB Akt->NF-κB Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Gene Transcription Gene Transcription MAPK->Gene Transcription STAT3 STAT3 STAT3->Gene Transcription NF-κB->Gene Transcription Gene Transcription->Proliferation Gene Transcription->Survival Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Apoptosis Apoptosis Luteolin Luteolin Luteolin->PI3K Luteolin->Akt Luteolin->mTOR Luteolin->MAPK Luteolin->STAT3 Luteolin->NF-κB Luteolin->Apoptosis Dose_Response_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay (e.g., MTT) Viability Assay (e.g., MTT) Incubation->Viability Assay (e.g., MTT) Data Analysis Data Analysis Viability Assay (e.g., MTT)->Data Analysis Dose-Response Curve Dose-Response Curve Data Analysis->Dose-Response Curve IC50 Determination IC50 Determination Dose-Response Curve->IC50 Determination

References

Unveiling the Therapeutic Promise of Flavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, peer-reviewed comparison of the therapeutic potential of flavonoids, a diverse group of plant-derived compounds, against other alternatives. By presenting quantitative experimental data, detailed methodologies, and visual representations of key biological pathways, this document serves as a valuable resource for evaluating the efficacy and mechanisms of action of flavonoids in drug discovery and development.

Quantitative Performance Analysis: A Comparative Overview

Flavonoids have demonstrated significant therapeutic potential across a range of applications, most notably for their anti-inflammatory and antioxidant properties. The following tables summarize key quantitative data from peer-reviewed studies, comparing the efficacy of various flavonoids and their performance against conventional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Comparative Anti-Inflammatory Activity of Flavonoids and NSAIDs

CompoundAssayTargetIC50 (µM)Source
Flavonoids
LuteolinNitric Oxide (NO) InhibitioniNOS12.5[1]
ApigeninNitric Oxide (NO) InhibitioniNOS10.8[1]
AcacetinNitric Oxide (NO) InhibitioniNOS11.2[1]
DiosmetinNitric Oxide (NO) InhibitioniNOS23.4[1]
JaceosidinNitric Oxide (NO) InhibitioniNOS20.1[1]
QuercetinPGE2 InhibitionCOX-2~10[2]
NSAIDs
DiclofenacNitric Oxide (NO) InhibitioniNOS86.75 µg/mL[3]
CelecoxibPGE2 InhibitionCOX-2-[2][4]
IbuprofenCyclooxygenase (COX)COX-1/COX-2-[5]

IC50 values represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency. Note that direct comparison of IC50 values across different studies and assays should be done with caution due to variations in experimental conditions.

Table 2: Comparative Antioxidant Activity of Flavonoids

Compound/ExtractAssayIC50 (mg/mL)Source
Flavonoid FractionRadical Scavenging (DPPH)0.3381[6]
Phenolic Acid FractionRadical Scavenging (DPPH)0.5243[6]
Methanolic ExtractRadical Scavenging (DPPH)3.7783[6]
Flavonoid FractionChelating Effect0.9216[6]
Phenolic Acid FractionChelating Effect0.6240[6]
Methanolic ExtractChelating Effect2.9814[6]
Flavonoid FractionReducing Power0.3697[6]
Phenolic Acid FractionReducing Power0.7067[6]
Methanolic ExtractReducing Power2.6277[6]
Ascorbic Acid (Standard)Radical Scavenging (DPPH)0.0502[6]

This table highlights the potent antioxidant capacity of flavonoid-rich extracts, with lower IC50 values indicating stronger antioxidant activity.

Key Signaling Pathways in Flavonoid Action

Flavonoids exert their therapeutic effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.

NF_kB_Signaling_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB->Gene_Expression activates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB releases NFkB_IkB->NFkB Flavonoids Flavonoids Flavonoids->IKK_complex inhibit

Caption: NF-κB Signaling Pathway and Flavonoid Inhibition.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream activates Flavonoids Flavonoids Flavonoids->PI3K inhibit

Caption: PI3K/Akt Signaling Pathway and Flavonoid Inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the flavonoid or control compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Flavonoids/ Controls Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate Incubate (2-4 hours) Add_MTT->Incubate Add_Solubilizer Add Solubilization Solution Incubate->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data & Calculate Viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Assay Experimental Workflow.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay is a common and reliable method to evaluate the free radical scavenging activity of antioxidant compounds.[9][10][11]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[11]

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[11]

  • Sample Preparation: Prepare a stock solution of the flavonoid or plant extract in a suitable solvent (e.g., methanol, ethanol, or DMSO). Prepare a series of dilutions from this stock solution.

  • Reaction Mixture: In a test tube or a 96-well plate, add a specific volume of the DPPH solution (e.g., 2.96 mL) to different concentrations of the sample (e.g., 40 µL).[11] A control is prepared with the solvent instead of the sample.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period, typically 20-30 minutes.[11]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [9]

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the sample concentration.

Comparison with Alternative Treatments: Flavonoids vs. NSAIDs

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of inflammation and pain. However, their use is often associated with adverse effects, particularly gastrointestinal issues.[12] Flavonoids present a promising alternative due to their multi-faceted anti-inflammatory mechanisms and generally favorable safety profile.

Studies have shown that certain flavonoids can inhibit cyclooxygenase (COX) enzymes, a primary target of NSAIDs.[12] For instance, quercetin has been shown to suppress COX-2 expression.[13] A study comparing celecoxib, a selective COX-2 inhibitor, with the non-specific NSAID diclofenac found that while both were effective in managing rheumatoid arthritis, celecoxib was associated with a lower frequency of upper gastrointestinal ulceration.[4] Some research suggests that combining flavonoids with NSAIDs, such as quercetin with ibuprofen, may enhance anti-inflammatory effects and provide neuroprotective benefits.[5] However, other studies indicate that quercetin might reduce the antinociceptive effects of some NSAIDs.[14] While flavonoids show promise, more direct comparative clinical trials are needed to definitively establish their efficacy relative to NSAIDs for various inflammatory conditions.

References

Safety Operating Guide

Navigating the Safe Disposal of Flaccidinin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Flaccidinin, a plant-derived alkaloid, requires careful consideration for its disposal. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, a cautious approach based on general principles for handling potentially hazardous chemical waste is essential. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety protocols.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is critical for understanding the compound's behavior and potential interactions during disposal.

PropertyValue
Molecular Formula C16H10O5
Formula Weight 282.25
Melting Point 360 °C (decomposition)[1]
Boiling Point (Predicted) 599.0 ± 50.0 °C[1]
Density (Predicted) 1.590 ± 0.06 g/cm³[1]
pKa (Predicted) 8.66 ± 0.20[1]

Experimental Protocol: Step-by-Step Disposal Procedure for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general guidelines for chemical waste management and should be performed in conjunction with your institution's specific safety protocols and local regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste.

3. Solid Waste Disposal:

  • Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealed hazardous waste container.

  • The container should be made of a material compatible with the chemical.

4. Liquid Waste Disposal:

  • Aqueous Solutions:

    • For dilute aqueous solutions, consult your institution's guidelines. Neutralization to a pH between 5.5 and 9.0 may be required before disposal down the sanitary sewer, followed by flushing with a large volume of water[2]. However, without specific toxicity data, it is more prudent to collect it as chemical waste.

  • Organic Solvent Solutions:

    • Collect all liquid waste containing this compound and organic solvents in a designated, sealed, and clearly labeled hazardous waste container. Do not pour organic solvents down the drain.

  • Concentrated Solutions:

    • All concentrated solutions of this compound must be treated as hazardous chemical waste and collected for disposal by a licensed waste management contractor.

5. Decontamination:

  • Decontaminate all glassware and equipment that has come into contact with this compound. Use an appropriate solvent to rinse the equipment, and collect the rinsate as hazardous liquid waste.

6. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

  • Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by your institution's environmental health and safety department or a licensed waste disposal contractor.

7. Documentation:

  • Maintain a log of the generated this compound waste, including the amount and date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Flaccidinin_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start This compound Waste (Solid or Liquid) assess_waste Assess Waste Type start->assess_waste solid_waste Contaminated Solids (e.g., gloves, paper) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Aqueous or Organic) assess_waste->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid store_waste Store in Designated Secure Area collect_solid->store_waste collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->store_waste disposal_pickup Arrange for Professional Disposal Pickup store_waste->disposal_pickup

Figure 1. Logical workflow for the proper disposal of this compound waste.

Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles. As no specific Safety Data Sheet for this compound was found, these recommendations should be used as a guide. It is imperative to consult and adhere to your institution's specific environmental health and safety guidelines and all applicable local, state, and federal regulations for chemical waste disposal.

References

Essential Safety and Handling Protocols for Flaccidinin

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must exercise extreme caution when handling Flaccidinin due to the current lack of comprehensive safety data. A thorough review of available chemical databases has not yielded a specific Safety Data Sheet (SDS) for this compound. In the absence of detailed toxicological and handling information, it is imperative to treat this compound as a compound with unknown potential hazards. The following guidelines are based on general best practices for handling novel or uncharacterized chemical substances.

Immediate Safety and Logistical Information

All personnel must be trained in standard laboratory safety procedures and be aware of the potential risks associated with handling a substance of unknown toxicity. An emergency plan should be in place prior to any handling of this compound.

Personal Protective Equipment (PPE):

Due to the unknown nature of this compound's hazards, a comprehensive PPE strategy is required to minimize all potential routes of exposure (inhalation, dermal contact, and ingestion).

PPE ComponentSpecificationPurpose
Gloves Nitrile or neoprene, double-glovedTo prevent skin contact. Double gloving provides additional protection against potential tears or degradation.
Eye Protection Chemical splash goggles and a face shieldTo protect the eyes and face from splashes and aerosols.
Lab Coat Chemically resistant, fully buttoned with tight cuffsTo protect skin and personal clothing from contamination.
Respiratory Protection A properly fitted NIOSH-approved respiratorTo prevent inhalation of dusts or aerosols. The specific cartridge type should be determined based on the chemical properties of this compound, but an organic vapor/acid gas cartridge with a particulate filter is a conservative starting point.
Footwear Closed-toe shoesTo protect feet from spills.

Operational Plans

Handling:

  • Controlled Environment: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing solid this compound, use a balance inside the fume hood or a vented balance safety enclosure.

  • Solution Preparation: Prepare solutions within the fume hood. Avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn.

Spill Response:

In the event of a spill, evacuate the immediate area and alert laboratory personnel. The spill should be cleaned by trained personnel wearing appropriate PPE.

  • Small Spills: For small powder spills, gently cover with an absorbent material to avoid raising dust. For small liquid spills, absorb with a chemically inert absorbent.

  • Large Spills: For larger spills, follow established emergency procedures. This may include evacuation and contacting the institution's environmental health and safety department.

  • Decontamination: All surfaces and equipment contaminated with this compound should be decontaminated. The appropriate decontamination solution will depend on the chemical properties of this compound. In its absence, a general-purpose laboratory decontaminant can be used, followed by a thorough rinse.

Disposal Plan

All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is known.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.

Experimental Workflow for Handling this compound

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Experiment and Disposal cluster_emergency Emergency Response a Obtain this compound SDS from Supplier b Review SDS and Develop Specific Handling Protocol a->b c Assemble and Inspect all Required PPE b->c d Prepare and Verify Fume Hood and Emergency Equipment c->d e Don Appropriate PPE d->e f Conduct Work in a Certified Chemical Fume Hood e->f g Weigh and Prepare this compound Solutions f->g h Perform Experiment g->h i Decontaminate Work Surfaces and Equipment h->i j Segregate and Package all this compound Waste i->j k Label Hazardous Waste Container j->k l Doff PPE and Dispose of in Designated Waste k->l m Wash Hands Thoroughly l->m m->b Review Protocol for Next Use n In Case of Spill, Evacuate and Alert Others o Follow Spill Cleanup Protocol n->o p In Case of Exposure, Seek Immediate Medical Attention n->p

Caption: Workflow for Safe Handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.